Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine
Description
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Properties
IUPAC Name |
2,2,4,4,6,6-hexakis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H18F72N3O6P3/c43-7(44)19(67,68)31(91,92)37(103,104)25(79,80)13(55,56)1-118-124(119-2-14(57,58)26(81,82)38(105,106)32(93,94)20(69,70)8(45)46)115-125(120-3-15(59,60)27(83,84)39(107,108)33(95,96)21(71,72)9(47)48,121-4-16(61,62)28(85,86)40(109,110)34(97,98)22(73,74)10(49)50)117-126(116-124,122-5-17(63,64)29(87,88)41(111,112)35(99,100)23(75,76)11(51)52)123-6-18(65,66)30(89,90)42(113,114)36(101,102)24(77,78)12(53)54/h7-12H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVZJNTYGYODLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP1(=NP(=NP(=N1)(OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H18F72N3O6P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2121.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3830-74-8 | |
| Record name | Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the chemical properties of Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine?
This technical guide details the chemical properties, synthesis, and critical application of Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene (CAS: 3830-74-8).[1]
While often categorized generally among fluorinated phosphazenes, this specific cyclic trimer serves a pivotal role in pharmaceutical analytics as a high-mass calibration standard (e.g., in Ultramark 1621 mixtures).[1][2] Its unique fluorinated architecture allows for precise calibration of High-Resolution Mass Spectrometry (HRMS) systems, ensuring the data integrity required for metabolite identification, impurity profiling, and proteomic quantification in drug development.[1]
Ensuring Analytical Rigor in High-Throughput Drug Discovery
Executive Summary
Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene is a fluorinated cyclic phosphazene derivative.[1] Unlike its polymeric counterparts used in drug delivery vehicles, this discrete cyclic trimer is engineered for chemical inertness, thermal stability, and specific ionization properties .[1]
In the context of drug development, it is not a therapeutic agent but a metrological tool .[1][2] It provides the "ruler" against which high-molecular-weight drug candidates (peptides, ADCs) and metabolites are measured. Its high fluorine content ensures exceptional sensitivity in negative-ion mode electrospray ionization (ESI), making it indispensable for Orbitrap™ and TOF calibration.[2][3]
| Property | Data |
| CAS Number | 3830-74-8 |
| IUPAC Name | 2,2,4,4,6,6-hexakis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)-1,3,5-triaza-2 |
| Molecular Formula | |
| Molecular Weight | 2121.43 Da (Monoisotopic: ~2120.93 Da) |
| Physical State | Solid (Low melting point: 28–32°C) |
| Solubility | Soluble in fluorinated solvents, acetonitrile, acetone; insoluble in water.[1][4][5][6][7][8] |
Chemical Architecture & Properties[1][9]
Structural Analysis
The molecule consists of a planar cyclotriphosphazene (
-
The Core (
): Provides thermal stability and a rigid scaffold.[2][3] The alternating phosphorus-nitrogen backbone is resistant to oxidative degradation.[2] -
The Substituents (
):-
1H,1H (Alpha-methylene): The
linkage allows for nucleophilic attack during synthesis but is stable to hydrolysis under neutral conditions.[3] -
Perfluoro Chain (
): Imparts extreme hydrophobicity and lipophilicity.[2][3] This "fluorine shield" protects the core from solvent interactions and increases volatility relative to molecular weight, aiding in desorption during ionization.[1][2] -
7H (Omega-proton): The terminal proton (
) renders the chain slightly less rigid than a fully perfluorinated chain, improving solubility in polar organic solvents like acetonitrile (crucial for LC-MS mobile phases).[2][3]
-
Physicochemical Data Table
| Parameter | Value | Relevance to Drug Dev |
| Melting Point | 28–32 °C | Solid at storage temp; easily liquefied for solution prep.[2] |
| Density | ~1.7–1.8 g/cm³ | High density due to fluorine content; facilitates phase separation if used in biphasic systems.[2] |
| Ionization | ESI (+/-), APCI | Excellent negative ion sensitivity due to high electronegativity of F atoms.[2][3] |
| Stability | > 250°C (Thermal) | Resistant to breakdown in high-temp ion sources.[2][3] |
Synthesis Protocol
Note: This protocol describes the laboratory-scale synthesis via nucleophilic substitution, the standard method for alkoxy-phosphazenes.[1]
Reaction Logic
The synthesis exploits the susceptibility of the P-Cl bonds in hexachlorocyclotriphosphazene to nucleophilic attack by alkoxides.[2]
Step-by-Step Methodology
Reagents:
-
Hexachlorocyclotriphosphazene (Recrystallized from heptane).[2][3]
-
1H,1H,7H-Perfluoroheptan-1-ol (Dried over molecular sieves).[2]
Protocol:
-
Alkoxide Formation:
-
In a flame-dried 3-neck flask under Nitrogen/Argon, wash NaH (1.1 eq per Cl, total 6.6 eq) with dry hexane to remove mineral oil.
-
Suspend NaH in anhydrous THF.
-
Add 1H,1H,7H-perfluoroheptan-1-ol dropwise at 0°C. Evolution of
gas confirms deprotonation.[1] -
Self-Validation Check: Stir until gas evolution ceases and the solution becomes clear (formation of Sodium 1H,1H,7H-perfluoroheptoxide).
-
-
Substitution:
-
Purification:
-
Remove THF under reduced pressure.[2]
-
Redissolve residue in a fluorinated solvent (e.g., Freon-113 or a modern equivalent like Novec™ 7100) or diethyl ether.[2][3]
-
Wash with water to remove NaCl and excess alkoxide.[2]
-
Dry organic layer over
.[2][9] -
Final Polish: Column chromatography (Silica gel, Hexane/Ether gradient) or vacuum distillation if the product remains liquid/oil.[2][3]
-
Application in Drug Development: High-Res Mass Spectrometry[1]
The primary utility of this compound in pharmaceutical R&D is as a Calibration Standard (e.g., as a component of Ultramark 1621 ).[2][3]
The Problem: Mass Drift
In identifying unknown metabolites or confirming the sequence of a synthetic peptide, mass accuracy must be within < 5 ppm.[2] Thermal fluctuations in the mass spectrometer (Orbitrap, FT-ICR, TOF) can cause drift.[1]
The Solution: The Fluorinated Ladder
Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene provides a precise, high-mass lock signal.[1]
-
Mass Range: It generates ions in the 1000–3000 m/z range (monomers and clusters).[2][3]
-
Ionization Efficiency: The fluorine atoms capture electrons efficiently, making it a "super-responder" in Negative Ion Mode, which is often used for detecting acidic metabolites and oligonucleotide drugs.[1]
Workflow: HRMS Calibration
Figure 1: Logic flow for using Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene as a real-time lock mass for high-precision metabolite identification.
Safety & Handling (GHS)
While chemically inert, the compound and its precursors require standard safety protocols.[2][3]
-
Hazards:
-
Handling: Use in a fume hood.[2] Wear nitrile gloves.[2] Avoid inhalation of dust/vapors, especially during heating (thermal decomposition of fluorinated compounds can release toxic HF or PFIB).[2][3]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2775073: Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene.[2][3] PubChem.[2][5][8][10] Available at: [Link][2][3]
-
Allcock, H. R. Chemistry and Applications of Polyphosphazenes.[2][7] Wiley-Interscience.[2] (Foundational text on phosphazene synthesis mechanisms).
Sources
- 1. 186043-67-4 CAS MSDS (HEXAKIS(1H,1H,9H-PERFLUORONONYLOXY)PHOSPHAZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. lcms.cz [lcms.cz]
- 3. PubChemLite - Hexakis(1h,1h,7h-perfluoroheptoxy)phosphazene (C42H18F72N3O6P3) [pubchemlite.lcsb.uni.lu]
- 4. Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene | C30H18F48N3O6P3 | CID 2775070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene | C42H18F72N3O6P3 | CID 2775073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pepite-depot.univ-lille.fr [pepite-depot.univ-lille.fr]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Hexachlorocyclotriphosphazene | Cl6N3P3 | CID 220225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Hexakis(1H,1H-perfluoropropoxy)phosphazene | C18H12F30N3O6P3 | CID 2775072 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Physical and Chemical Properties of Fluorinated Phosphazenes
Executive Summary
Fluorinated polyphosphazenes represent a unique class of hybrid inorganic-organic macromolecules characterized by a backbone of alternating phosphorus and nitrogen atoms (
This guide analyzes the structure-property relationships of fluorinated phosphazenes, specifically focusing on Poly[bis(trifluoroethoxy)phosphazene] (PTFEP) as the archetype. It details the synthetic protocols required to achieve high-purity materials for drug delivery systems and tissue engineering scaffolds.
Molecular Architecture & Fundamental Chemistry
The Inorganic Backbone
The core of any polyphosphazene is the phosphorus-nitrogen backbone.[1] The bonding involves a delocalized
-
Bond Lengths: P-N bonds are typically 1.56–1.60 Å.
-
Bond Angles: The N-P-N angle is approx. 118°, and P-N-P is approx. 130°.
-
Implication: This geometry creates a "ball-and-socket" joint effect, rendering the backbone highly flexible ("inorganic rubber") unless restricted by bulky or crystalline side groups.
The Role of Fluorination
Substituting the chlorine atoms in the precursor poly(dichlorophosphazene) with fluorinated alkoxides (e.g., trifluoroethoxy groups) introduces three critical properties:
-
Electron Withdrawal: The electronegative fluorine atoms withdraw electron density from the phosphorus, strengthening the backbone against oxidative attack.
-
Steric Shielding: The bulky
groups create a hydrophobic sheath around the moisture-sensitive P-N backbone, preventing hydrolysis. -
Surface Energy Reduction: Fluorination lowers surface energy (< 20 mN/m), driving superhydrophobicity and protein resistance.
Physical and Chemical Properties[1][2][3][4][5][6]
Thermal and Mechanical Profile
Fluorinated phosphazenes exhibit a complex thermal profile due to their ability to form semi-crystalline domains.
| Property | Value (Typical for PTFEP) | Notes |
| Glass Transition ( | -66°C to -40°C | Low |
| Melting Point ( | ~242°C | High |
| Mesomorphic Transition ( | ~70°C to 90°C | Transition from crystalline to a mobile "mesophase" before melting. |
| Contact Angle (Water) | 100° – 108° | Highly hydrophobic; can reach >150° (superhydrophobic) if electrospun into nanofibers. |
| Young's Modulus | 10 – 100 MPa | Tunable based on crystallinity and crosslinking. |
| Refractive Index | ~1.35 – 1.38 | Low refractive index due to fluorine content. |
Solubility and Solvent Compatibility
-
Soluble in: Tetrahydrofuran (THF), Acetone, Methyl Ethyl Ketone (MEK), Ethyl Acetate.
-
Insoluble in: Water, Hexane, Toluene, Alcohols (Ethanol/Methanol).
-
Protocol Note: For purification, the polymer is typically dissolved in THF and precipitated into water or hexane to remove salts and unreacted ligands.
Hydrolytic Stability vs. Biodegradability
This is the most critical parameter for drug development.
-
Homopolymers (e.g., PTFEP): Hydrolytically stable. The hydrophobic fluorinated groups prevent water from accessing the backbone. They are bio-inert .[2]
-
Copolymers (Mixed Substituents): By substituting 50% of the sites with fluorinated groups and 50% with amino acid esters (e.g., ethyl glycinate), the polymer becomes biodegradable . The amino acid ester hydrolyzes first, creating an acidic microenvironment that catalyzes the cleavage of the P-N backbone into phosphate and ammonia (buffered by the body).
Experimental Protocol: Synthesis of PTFEP
Method: Macromolecular Nucleophilic Substitution (The Allcock Route). Objective: Replace labile P-Cl bonds in poly(dichlorophosphazene) with trifluoroethoxy groups.
Reagents
-
Precursor: Hexachlorocyclotriphosphazene (
) (Recrystallized from heptane). -
Solvent: Anhydrous Tetrahydrofuran (THF) and Diglyme.
-
Nucleophile: Sodium 2,2,2-trifluoroethoxide (Prepared in situ).
Step-by-Step Methodology
-
Ring-Opening Polymerization (ROP):
-
Place
in a sealed, evacuated glass ampoule. -
Heat to 250°C for 24–48 hours.
-
Critical Checkpoint: Stop when the melt becomes viscous (approx. 70% conversion). prolonged heating causes crosslinking (gelation).
-
Result: Linear Poly(dichlorophosphazene) (PDCP). Dissolve in anhydrous THF.
-
-
Preparation of Nucleophile:
-
React sodium hydride (NaH) (60% dispersion in oil, washed with hexane) with 2,2,2-trifluoroethanol in THF under Nitrogen.
- .
-
-
Macromolecular Substitution:
-
Add the PDCP solution dropwise to the sodium trifluoroethoxide solution.
-
Stoichiometry: Use a 10-20% molar excess of the alkoxide to ensure 100% replacement of Chlorine. Residual Chlorine leads to rapid hydrolytic degradation.
-
Reflux for 24–48 hours.
-
-
Purification:
-
Concentrate the mixture.
-
Precipitate into water (removes NaCl and excess salts).
-
Redissolve in acetone and precipitate into hexane (removes oligomers).
-
Dry under vacuum at 50°C.
-
Synthesis Workflow Diagram
Figure 1: The macromolecular substitution route for synthesizing high-purity fluorinated polyphosphazenes. Note the critical intermediate PDCP which must be handled in anhydrous conditions.
Biomedical Applications & Logic
Drug Delivery Systems (DDS)
Fluorinated phosphazenes are utilized in DDS because their hydrophobicity allows for the encapsulation of hydrophobic drugs, while their surface chemistry minimizes opsonization (immune tagging).
-
Microspheres: PTFEP can be dissolved in THF and sprayed into an aqueous non-solvent to form microspheres encapsulating proteins or vaccines.
-
Immunoadjuvants: The polymer itself acts as a scaffold that presents antigens to the immune system more effectively than alum, creating a "depot effect."
Stent Coatings
The high fluorination level mimics the non-stick properties of PTFE (Teflon) but with better film-forming capabilities.
-
Mechanism: The fluoroalkoxy groups orient toward the air/blood interface, creating a superhydrophobic surface that prevents fibrinogen adsorption and platelet adhesion, significantly reducing the risk of thrombosis and restenosis.
Structure-Property Logic Diagram
Figure 2: Causal relationship between the molecular components of fluorinated phosphazenes and their resulting biomedical properties.
References
-
Allcock, H. R. (2012).[3][4] Bioerodible polyphosphazenes and their medical potential. Polymer Chemistry. Link
-
Andrianov, A. K. (2019). Polyphosphazene-Based Biomaterials for Biomedical Applications. NIH/PMC. Link
-
Wormald, P., et al. (2007). A Morphological Study of Poly[bis(trifluoroethoxy)phosphazene] Using High Resolution Solid-State NMR. University of Lethbridge. Link
-
Veronese, F. M., et al. (1998). Polyphosphazenes in drug delivery: A review. Biomaterials. Link
-
Rothemund, S., & Teasdale, I. (2016). Preparation of polyphosphazenes: a tutorial review. Chemical Society Reviews. Link
Sources
Molecular weight and formula of Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine.
The following technical guide details the physicochemical identity, synthesis, and application of Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine , a critical high-mass calibration standard in mass spectrometry.
Executive Summary
Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine (CAS: 3830-74-8) is a cyclotriphosphazene derivative functionalized with six fluorinated alkoxy groups.[1][2][3][4] In the pharmaceutical and biochemical sectors, it serves as a cornerstone for High-Resolution Mass Spectrometry (HRMS) calibration.[4] Its unique "mass defect" (due to high fluorine content) and chemical inertness make it an ideal lock-mass standard for accurate mass determination in drug metabolism and pharmacokinetics (DMPK) studies.[4] This guide outlines its molecular architecture, synthesis via nucleophilic substitution, and protocols for its deployment in ESI/FAB-MS workflows.
Physicochemical Identity & Molecular Architecture[4]
Molecular Specifications
The compound consists of a central inorganic
| Property | Value |
| IUPAC Name | 2,2,4,4,6,6-hexakis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)-1,3,5-triaza-2 |
| Common Name | Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine |
| CAS Registry Number | 3830-74-8 |
| Molecular Formula | |
| Monoisotopic Mass | 2120.9258 Da |
| Average Molecular Weight | 2121.43 g/mol |
| Appearance | Viscous colorless liquid or low-melting solid |
| Solubility | Soluble in fluorinated solvents, acetonitrile, isopropanol; insoluble in water |
Structural Logic
The molecule's stability arises from the phosphazene core (alternating P and N atoms with delocalized electrons) protected by a "Teflon-like" sheath of perfluorinated chains.[4]
-
Core:
ring provides thermal stability.[4] -
Ligands: The
groups render the molecule hydrophobic and chemically inert.[4] -
Terminal Protons: The omega-proton (
) distinguishes this from perfluoro compounds, adding a dipole moment that aids ionization in electrospray sources (ESI).[4]
Synthesis & Manufacturing Methodology
Reaction Mechanism: Nucleophilic Substitution
The synthesis exploits the lability of chlorine atoms in hexachlorocyclotriphosphazene (
Reaction Equation:
Synthesis Workflow Diagram
The following Graphviz diagram illustrates the stepwise conversion from raw materials to the purified standard.
Figure 1: Synthetic pathway for the production of Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine via nucleophilic substitution.[4][5]
Critical Process Parameters (CPPs)
-
Moisture Control: The P-Cl bond in the precursor is susceptible to hydrolysis. All reagents must be anhydrous.
-
Stoichiometry: A slight excess of the fluorinated alcohol (e.g., 6.1 - 6.5 equivalents) is required to prevent the formation of partially substituted chlorophosphazenes, which degrade stability.
-
Temperature: Reflux is mandatory. The steric bulk of the perfluoroheptyl chains slows the substitution of the final 1-2 chlorine atoms.
Application in Drug Development: Mass Spectrometry
The "Ultramark" Standard
This compound is the primary component of Ultramark 1621 , a commercial calibration mixture. In drug development, accurate mass measurement (within <5 ppm error) is required to determine the elemental composition of metabolites.[4]
Why this molecule?
-
Mass Defect: Fluorine has a negative mass defect. This shifts the calibrant peaks away from the "hydrogen-rich" background of biological samples, preventing signal interference.
-
Wide Mass Range: It ionizes readily to form monomers, dimers, and adducts, covering the
1000–3000 range often missed by lower-mass standards like CsI.
Ionization Pathways
In Electrospray Ionization (ESI), the molecule forms distinct adducts.[4]
| Ionization Mode | Observed Species | Theoretical |
| Positive ESI | 2121.9331 | |
| Positive ESI | 2143.9150 | |
| Positive ESI | 2138.9596 | |
| Negative ESI | 2119.9185 |
Note: The
Experimental Protocol: Calibration Standard Preparation
Objective: Prepare a working solution for ESI-TOF or Orbitrap calibration.
Reagents
-
Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine (Pure or Ultramark 1621).[1][2][4]
-
Acetonitrile (LC-MS Grade).[4]
-
Water (Milli-Q/LC-MS Grade).
-
Formic Acid (0.1% v/v) or Ammonium Formate (for adduct promotion).[4]
Workflow
-
Stock Solution (1 mg/mL): Dissolve 10 mg of the compound in 10 mL of Acetonitrile . (Note: Do not use pure water; the compound is hydrophobic).[4]
-
Working Solution: Dilute the stock 1:100 in 50:50 Acetonitrile:Water (+ 0.1% Formic Acid). Final concentration
.[4] -
Infusion: Infuse directly into the MS source at 5-10
.[4]
MS Tuning Logic Diagram
Figure 2: Feedback loop for optimizing MS source parameters using the phosphazene standard.
Safety & Handling (E-E-A-T)
While chemically inert, the fluorinated nature of the compound dictates specific safety protocols.
-
Hazard Identification:
-
Skin/Eye Irritant: The pure substance can cause irritation.[6]
-
Vapor Pressure: Low, but heating can release fluorinated vapors.
-
-
PPE: Nitrile gloves, safety goggles, and lab coat.
-
Disposal: Do not dispose of down the drain. Collect in halogenated organic waste containers.
-
Storage: Store at room temperature in a desiccator. Moisture does not degrade the final product rapidly, but it can affect the concentration accuracy of calibration solutions.
References
-
National Center for Biotechnology Information. (2025).[4] PubChem Compound Summary for CID 2775073, Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene.[4] Retrieved from [Link][4]
-
NIST Mass Spectrometry Data Center. (2023).[4] 1H,1H,7H-Dodecafluoro-1-heptanol (Precursor Data). Retrieved from [Link][4]
-
Agilent Technologies. (2020).[4] ESI Tuning Mix Certificate of Analysis. Retrieved from [Link]
-
Allcock, H. R. (2016).[4][7] Preparation of polyphosphazenes: A tutorial review. Chemical Society Reviews. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. HEXAKIS(1H,1H,7H-PERFLUOROHEPTOXY)PHOSPHAZINE | 3830-74-8 [chemicalbook.com]
- 3. Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene | CAS 3830-74-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. PubChemLite - Hexakis(1h,1h,7h-perfluoroheptoxy)phosphazene (C42H18F72N3O6P3) [pubchemlite.lcsb.uni.lu]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. 1H-Perfluoroheptane | C6F13CF2H | CID 9778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Thermal Stability of Poly(bis(perfluoroheptoxy)phosphazene)
Foreword: The Imperative for Thermally Robust Polymers
In the landscape of advanced materials, the quest for polymers that can withstand extreme thermal stress without compromising structural integrity is relentless. Applications in aerospace, high-performance lubricants, and specialized electronics continually push the boundaries of material science.[1][2] Polyphosphazenes, with their unique inorganic backbone of alternating phosphorus and nitrogen atoms, represent a highly versatile class of polymers.[3] The ability to tailor their properties by modifying the organic side groups attached to the phosphorus atoms allows for the creation of materials with exceptional characteristics, including high thermal stability, chemical resistance, and flame retardancy.[1][4] This guide focuses specifically on poly(bis(perfluoroheptoxy)phosphazene), a member of the fluoroalkoxy-substituted polyphosphazene family, renowned for its exceptional thermal endurance. We will delve into the synthesis, thermal decomposition mechanisms, and analytical evaluation of this polymer, providing a comprehensive resource for researchers and developers in the field.
The Foundation: Synthesis of High-Purity Poly(bis(perfluoroheptoxy)phosphazene)
The thermal stability of a polymer is intrinsically linked to its chemical structure and purity. Therefore, a robust and controlled synthesis is the critical first step. The primary route to poly(bis(perfluoroheptoxy)phosphazene) involves a two-stage process: Ring-Opening Polymerization (ROP) followed by macromolecular nucleophilic substitution.
Stage 1: Ring-Opening Polymerization (ROP) of Hexachlorocyclotriphosphazene
The synthesis begins with the thermal ROP of hexachlorocyclotriphosphazene, (NPCl₂)₃, to form high molecular weight polydichlorophosphazene, (NPCl₂)n.[5]
-
Causality: This polymerization step is thermally driven, typically requiring temperatures around 250°C in a vacuum-sealed apparatus.[5] The temperature control is critical; lower temperatures result in a slow polymerization rate, while excessive heat can lead to cross-linking, which complicates the subsequent substitution step by reducing the polymer's solubility.[5] The resulting polydichlorophosphazene is a reactive intermediate, highly sensitive to moisture, and must be handled under anhydrous conditions to prevent hydrolysis of the P-Cl bonds.
Stage 2: Nucleophilic Substitution with Sodium Perfluoroheptoxide
The reactive chlorine atoms on the polydichlorophosphazene backbone are subsequently replaced by perfluoroheptoxy groups. This is achieved by reacting the polymer with the sodium salt of perfluoroheptanol (C₇F₁₅CH₂OH).
-
Causality: The choice of a sodium salt of the alcohol is to create a potent nucleophile (alkoxide) that can efficiently displace the chloride ions on the phosphazene backbone. The reaction is typically carried out in a suitable anhydrous solvent like diglyme or tetrahydrofuran.[6] The extensive fluorination of the side chain imparts significant thermal stability and hydrophobicity to the final polymer.[4][7] A carefully controlled stoichiometry is essential to ensure complete substitution of the chlorine atoms, as residual P-Cl bonds can be detrimental to the final polymer's thermal and hydrolytic stability.
Caption: Synthesis workflow for poly(bis(perfluoroheptoxy)phosphazene).
Core Analysis: Unraveling the Thermal Stability
The defining characteristic of poly(bis(perfluoroheptoxy)phosphazene) is its exceptional resistance to thermal degradation. This stability stems from the strong, inorganic P-N backbone and the highly stable C-F bonds of the perfluoroalkyl side chains.
Mechanism of Thermal Decomposition
The thermal degradation of fluoroalkoxy-substituted phosphazenes is a complex process. Unlike many organic polymers where chain scission of the backbone is the primary degradation pathway, for these phosphazenes, the decomposition often initiates within the organic side groups.[2]
-
Side-Chain Scission: At elevated temperatures, the initial degradation is believed to involve the cleavage of the C-O or C-C bonds within the perfluoroheptoxy side chains.[2]
-
Backbone Rearrangement: The radicals generated from side-chain degradation can subsequently attack the P-N backbone, leading to depolymerization or cross-linking reactions. The high char yield observed in many phosphazenes is a result of extensive cross-linking, forming a thermally stable, phosphorus-nitrogen-based ceramic-like residue.[8][9]
-
Volatile Products: The decomposition of the fluorinated side chains leads to the evolution of various fluorinated organic compounds.[10]
The high thermal stability is attributed to the energy required to break the P-N backbone bonds and the robust nature of the fluorinated side groups.[5] Studies on similar fluorinated phosphazenes have shown that they are stable to temperatures exceeding 400°C.[1][2]
Quantitative Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable tools for quantifying the thermal stability of polymers.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For poly(bis(perfluoroheptoxy)phosphazene), a typical TGA scan under an inert nitrogen atmosphere reveals a single-step decomposition at a very high temperature.
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), which is a critical parameter for defining the material's service temperature range. Fluoroalkoxy-substituted phosphazenes are known for their very low glass transition temperatures (often below -60°C), which allows them to remain flexible over a wide temperature range.[1][3]
| Thermal Property | Typical Value Range | Significance |
| Glass Transition Temp. (T_g) | -60°C to -40°C | Indicates the material remains flexible at very low temperatures.[3] |
| Onset Decomposition (T_onset) | > 400°C (in N₂) | Defines the upper temperature limit for the material's use.[1] |
| Temp. at Max. Decomposition Rate (T_max) | 450°C - 550°C | The temperature at which the material degrades most rapidly. |
| Char Yield at 800°C | 30% - 50% (in N₂) | High char yield is indicative of excellent flame retardancy and thermal stability.[8][11] |
Note: Values are representative for highly fluorinated polyphosphazenes and may vary slightly based on molecular weight and purity.
Experimental Protocols: A Self-Validating Approach
To ensure reliable and reproducible data, standardized experimental protocols are essential. The following sections detail the methodologies for TGA and DSC analysis.
Protocol: Thermogravimetric Analysis (TGA)
This protocol is designed to determine the intrinsic thermal stability of the polymer under an inert atmosphere.
-
Sample Preparation:
-
Ensure the polymer sample is completely dry by placing it in a vacuum oven at 80°C for at least 12 hours. Moisture can cause anomalous weight loss at lower temperatures.
-
Accurately weigh 5-10 mg of the dried polymer into a ceramic or platinum TGA pan. A smaller sample size minimizes thermal gradients within the sample.
-
-
Instrument Setup (Typical Parameters):
-
Purge Gas: High-purity Nitrogen (N₂).
-
Flow Rate: 20-50 mL/min. An inert atmosphere is crucial to prevent thermo-oxidative degradation and study the inherent thermal stability of the polymer backbone and side groups.[11]
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 800°C at a heating rate of 10°C/min. A 10°C/min rate is a standard condition that provides a good balance between resolution and experimental time.
-
-
Data Collection: Continuously record sample weight, sample temperature, and time.
-
-
Data Analysis & Validation:
-
T_onset (Onset of Decomposition): Determined by the intersection of the baseline tangent with the tangent of the decomposition curve.
-
T_max (Temperature of Maximum Decomposition Rate): Determined from the peak of the first derivative of the TGA curve (DTG curve).
-
Char Yield: The residual weight percentage at the end of the experiment (e.g., at 800°C).
-
Validation: Run a blank (empty pan) to ensure a stable baseline. Replicate the measurement at least once to ensure reproducibility. The onset temperature should not vary by more than ±2°C between runs.
-
Protocol: Differential Scanning Calorimetry (DSC)
This protocol is used to determine the glass transition temperature (Tg).
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried polymer into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of volatile components.
-
-
Instrument Setup (Typical Parameters):
-
Purge Gas: High-purity Nitrogen (N₂).
-
Flow Rate: 20-50 mL/min.
-
Temperature Program (Heat-Cool-Heat Cycle):
-
First Heat: Ramp from -100°C to 100°C at 10°C/min. This step erases the thermal history of the sample.
-
Cool: Cool from 100°C to -100°C at 10°C/min.
-
Second Heat: Ramp from -100°C to 100°C at 10°C/min. The Tg is determined from this second heating scan.
-
-
Data Collection: Record heat flow as a function of temperature.
-
-
Data Analysis & Validation:
-
Tg Determination: The glass transition is observed as a step-like change in the heat flow curve on the second heating scan. The midpoint of this transition is reported as the Tg.
-
Validation: The use of a heat-cool-heat cycle is a self-validating mechanism, as it provides a more reliable measurement by removing the influence of the material's prior processing and storage conditions.
-
Caption: Standard workflow for thermal analysis of phosphazene polymers.
Conclusion: Field Applications and Future Outlook
The exceptional thermal stability, chemical inertness, and low-temperature flexibility of poly(bis(perfluoroheptoxy)phosphazene) make it a candidate material for some of the most demanding applications. Its properties are highly desirable for high-performance elastomers, seals, and O-rings in the aerospace and automotive industries.[1] Furthermore, the high char yield and inherent flame retardancy position these polymers as superior fire-resistant materials.[4][9] As the demand for materials capable of performing in extreme environments continues to grow, the unique combination of an inorganic backbone with fluorinated side chains ensures that perfluoroheptoxy-substituted phosphazenes and their derivatives will remain a critical area of research and development for the foreseeable future.
References
- Fiveable. (n.d.). Phosphazenes and Polyphosphazenes | Inorganic Chemistry II Class Notes.
- Chemistry Notes. (2021, January 4). Phosphazene: Definition, Properties, Preparation, and 5 Reliable Uses.
- Semantic Scholar. (1983, August 1). Mechanism of Thermal Degradation of Some Polyphosphazenes.
- Advanced Materials Letters. (2019). Synthesis and Characterization of Thermally Stable Flame Retardant Thermoplastic Poly-phosphazenes.
- Royal Society of Chemistry. (2014, March 10). Phosphazenes | Organophosphorus Chemistry: Volume 43.
- PMC. (n.d.). Polyphosphazene polymers: The next generation of biomaterials for regenerative engineering and therapeutic drug delivery.
- Scribd. (n.d.). Phosphazenes: Structure and Applications.
- PubMed. (2019, November 21). Spontaneous Decomposition of Fluorinated Phosphorene and Its Stable Structure.
- CSWAB. (n.d.). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment.
- MDPI. (2023, May 21). Fluorine-Functionalized Polyphosphazene Immunoadjuvant: Synthesis, Solution Behavior and In Vivo Potency.
- DTIC. (n.d.). Mechanism of Thermal Degradation of Some Polyphosphazenes.
- ACS Publications. (n.d.). Effects of Fluorinated Side Groups on the Insulation Performances of Polyphosphazenes with Organic Fiber Reinforcement | ACS Applied Polymer Materials.
- ResearchGate. (2025, August 5). Thermal degradation of a reactive flame retardant based on cyclotriphosphazene and its blend with DGEBA epoxy resin | Request PDF.
- MDPI. (n.d.). Thermal Stabilities and Flame Retardancy of Polyamide 66 Prepared by In Situ Loading of Amino-Functionalized Polyphosphazene Microspheres.
- ScienceDirect. (n.d.). Synthesis, characterization, thermal properties and flame retardancy of a novel nonflammable phosphazene-based epoxy resin.
- PMC. (n.d.). Controlled Synthesis of Polyphosphazenes with Chain-Capping Agents.
- ResearchGate. (2025, August 5). (PDF) The Thermal Degradation Pathway Studies of a Phosphazene Derivative on Cotton Fabric.
- ResearchGate. (2025, August 6). Polyphosphazenes That Contain Dipeptide Side Groups: Synthesis, Characterization, and Sensitivity to Hydrolysis.
- MDPI. (n.d.). Comprehensive Review on Synthesis, Properties, and Applications of Phosphorus (PIII, PIV, PV) Substituted Acenes with More Than Two Fused Benzene Rings.
- University of Southern Queensland Repository. (2020, September 27). Phosphorus-containing flame retardant epoxy thermosets.
- Google Patents. (n.d.). CN112457347A - Phosphazene derivative and preparation method and application thereof.
- ResearchGate. (n.d.). Chemical structure of poly[(glycine ethyl glycinato)(phenyl phenoxy....
- PMC. (2017, June 2). Synthesis, spectroscopic characterization and thermogravimetric analysis of two series of substituted (metallo)tetraphenylporphyrins.
- ResearchGate. (2025, August 7). (PDF) Synthesis, spectroscopic characterization and thermogravimetric analysis of two series of substituted (metallo)tetraphenylporphyrins.
Sources
- 1. fiveable.me [fiveable.me]
- 2. books.rsc.org [books.rsc.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. aml.iaamonline.org [aml.iaamonline.org]
- 5. Polyphosphazene polymers: The next generation of biomaterials for regenerative engineering and therapeutic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorine-Functionalized Polyphosphazene Immunoadjuvant: Synthesis, Solution Behavior and In Vivo Potency [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 10. cswab.org [cswab.org]
- 11. scribd.com [scribd.com]
Technical Whitepaper: Operational Safety & Handling of Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine
Executive Summary & Chemical Identity
Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine (CAS: 3830-74-8) is a specialized fluorinated cyclotriphosphazene derivative. It is primarily utilized as a high-mass calibration standard in Mass Spectrometry (notably as a component of Ultramark 1621 ) and as a high-performance lubricant additive due to its exceptional thermal stability and low surface tension.
While chemically inert under ambient conditions, this compound presents specific, high-risk hazards during thermal stress or aerosolization. This guide provides a self-validating framework for its safe handling, focusing on the prevention of "Polymer Fume Fever" and exposure to hydrofluoric acid (HF) precursors.
Physicochemical Profile
| Property | Value | Operational Implication |
| CAS Number | 3830-74-8 | Use for inventory tracking and waste labeling. |
| Molecular Formula | High fluorine content (>60% by weight). | |
| Molecular Weight | ~2121.4 g/mol | Heavy vapor density; settles in low areas. |
| Appearance | Clear, viscous liquid | Difficult to pipette accurately; coats surfaces. |
| Stability | >300°C (Inert atm) | Stable in storage; hazardous in fire/plasma. |
| Solubility | Fluorinated solvents, Acetonitrile | Immiscible with water; requires specific cleaning agents. |
Toxicology & Hazard Assessment
The Stability Paradox
The core safety challenge with fluorinated phosphazenes is their "Stability Paradox." The
Critical Hazard: Under thermal stress (>350°C) or in high-energy environments (e.g., Mass Spec ionization sources, plasma chambers), the molecule unzips.
Thermal Decomposition Mechanism
When the energy input exceeds the bond dissociation energy of the alkoxy side chains, the compound releases toxic byproducts.
Decomposition Pathway Logic:
-
Side-Chain Scission: The
bond breaks. -
Oxidation/Hydrolysis: In the presence of trace moisture or oxygen, the fluorinated tails convert to carbonyl fluoride (
) and Hydrogen Fluoride (HF). -
Phosphorus Release: The ring degrades into phosphorus oxyfluorides (
).
Caption: Thermal degradation logic flow.[1][2] Note that benign liquid precursors convert to corrosive gases upon heating.
Engineering Controls & PPE
Hierarchy of Controls
-
Elimination: Use non-fluorinated alternatives if high-temp stability is not required.
-
Engineering (Mandatory):
-
Fume Hood: All open handling must occur in a certified chemical fume hood operating at face velocity >100 fpm.
-
Instrument Exhaust: Mass Spectrometers using this for calibration must vent roughing pumps to a dedicated exhaust system to capture fluorinated oils/vapors.
-
-
PPE (Personal Protective Equipment):
| PPE Category | Specification | Rationale |
| Gloves | Nitrile (Double gloved) | Good resistance to fluorinated oils. Change immediately upon splash. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to splash risk of viscous liquids. |
| Respiratory | Organic Vapor/Acid Gas (OV/AG) | Only required if engineering controls fail (e.g., spill outside hood). |
| Skin | Lab Coat (Buttoned) | Prevents dermal absorption and clothing contamination. |
Operational Protocols
Protocol: Preparation of MS Calibration Standards
Context: This compound is viscous and sticks to pipette tips, leading to concentration errors and cross-contamination.
Step-by-Step Methodology:
-
Environment Prep: Clear fume hood. Place a chemically resistant mat (PTFE or absorbant pad) on the surface.
-
Weighing (Gravimetric Method):
-
Do not use volumetric pipettes for the neat standard. The viscosity causes significant retention in the tip.
-
Place a volumetric flask containing solvent (e.g., Acetonitrile) on an analytical balance. Tare.
-
Add the Hexakis dropwise using a glass Pasteur pipette or positive-displacement pipette.
-
Record exact weight to calculate concentration (
).
-
-
Solubilization:
-
Sonicate the flask for 5 minutes. Fluorinated tails can aggregate; sonication ensures a true solution.
-
-
Transfer:
-
Store in glass containers (stable at RT). Note: If heating is involved in the experiment, switch to PTFE/PFA containers to prevent glass etching by potential HF generation.
-
Caption: Workflow for handling viscous fluorinated phosphazenes to ensure concentration accuracy and safety.
Emergency Response: Thermal Exposure
If the compound is heated to decomposition (e.g., instrument fire, oven malfunction):
-
Evacuate: Clear the immediate area. The smoke contains HF and fluoropolymers.
-
Ventilate: Maximize lab ventilation. Do not re-enter without SCBA if smoke is visible.
-
Skin Contact (Post-Thermal):
Storage & Waste Management
-
Storage:
-
Keep in a cool, dry place.
-
Container: Borosilicate glass is acceptable for pure, ambient storage.
-
Seal: Parafilm or Teflon tape over the cap to prevent moisture ingress (hydrolysis risk over years).
-
-
Waste Disposal:
-
Category: Halogenated Organic Solvent Waste.
-
Labeling: Must explicitly state "Contains Fluorinated Compounds."
-
Prohibition: Do NOT mix with strong bases or alkali metals (potential exothermic reaction).
-
References
-
SynQuest Laboratories. (2023).[5] Safety Data Sheet: Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene.[6][7] Retrieved from
-
Thermo Fisher Scientific. (2024).[4][8] Ultramark 1621 Safety Data Sheet. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2775076 (Related Fluorinated Phosphazene Analog). Retrieved from
-
ChemicalBook. (2024).[9] Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine Properties and Safety. Retrieved from
Sources
- 1. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 2. researchgate.net [researchgate.net]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene | CAS 3830-74-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. synquestlabs.com [synquestlabs.com]
- 8. sisweb.com [sisweb.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Guide to Cyclotriphosphazene Chemistry and Derivatives
Introduction
Cyclotriphosphazenes are a fascinating class of inorganic heterocyclic compounds that have garnered significant attention from both academic and industrial researchers.[1][2] Their unique structure, composed of a six-membered ring of alternating phosphorus and nitrogen atoms, provides a robust and highly versatile scaffold for the development of a vast array of functional materials.[3][4] The phosphorus atoms in the ring are pentavalent and tetracoordinated, and in the parent compound, hexachlorocyclotriphosphazene (HCCP), each is bonded to two chlorine atoms.[5][6] It is the remarkable reactivity of these P-Cl bonds towards nucleophilic substitution that forms the cornerstone of cyclotriphosphazene chemistry, allowing for the introduction of a wide variety of organic and organometallic side groups.[5][7] This capability to tailor the molecular architecture and, consequently, the material properties has led to the exploration of cyclotriphosphazene derivatives in numerous high-technology applications, including flame retardants, advanced polymers, biomedical materials, and catalysts.[2][3][8]
This technical guide provides a comprehensive overview of the core principles of cyclotriphosphazene chemistry, with a particular focus on the synthesis of its derivatives. It is intended for researchers, scientists, and drug development professionals who seek to understand and leverage the unique potential of this versatile class of compounds. We will delve into the fundamental synthesis of the cyclotriphosphazene core, explore the nuances of its substitution chemistry, and provide detailed protocols for the preparation of key derivatives.
The Cyclotriphosphazene Core: Structure and Bonding
The fundamental structure of cyclotriphosphazene is a planar or near-planar six-membered ring, as illustrated below. The bonding within this ring has been a subject of considerable discussion. Initially, a delocalized π-system, analogous to benzene, was proposed, involving dπ(P)–pπ(N) interactions.[9] However, a more contemporary view describes the bonding as having a significant ionic character, with negatively charged nitrogen atoms and positively charged phosphorus atoms.[9] This model also incorporates negative hyperconjugation, where electron density is donated from the nitrogen lone pairs to the antibonding orbitals of the P-substituent bonds, imparting partial double-bond character to the P-N bonds.[9] This robust bonding framework contributes to the notable thermal and chemical stability of the cyclotriphosphazene ring.[10]
Synthesis of the Precursor: Hexachlorocyclotriphosphazene (HCCP)
The journey into the diverse world of cyclotriphosphazene derivatives begins with the synthesis of the key precursor, hexachlorocyclotriphosphazene, often abbreviated as HCCP. The most common and historically significant method involves the reaction of phosphorus pentachloride (PCl₅) with ammonium chloride (NH₄Cl).[11][12]
Reaction Mechanism and Conditions
The reaction is typically carried out in an inert, high-boiling solvent such as chlorobenzene or 1,1,2,2-tetrachloroethane.[11] The overall stoichiometry of the reaction is:
n PCl₅ + n NH₄Cl → (NPCl₂)n + 4n HCl
While this equation represents the overall transformation, the reaction proceeds through a series of complex intermediates. The process can be catalyzed to improve reaction rates and yields. Divalent metal chlorides, such as zinc chloride (ZnCl₂), are effective catalysts.[12] More recently, composite catalysts, including combinations of pyridine and metal chlorides or ionic liquids, have been shown to enhance the reaction efficiency.[12][13]
Experimental Protocol: Synthesis of HCCP
The following is a generalized protocol for the laboratory-scale synthesis of HCCP.
Materials:
-
Phosphorus pentachloride (PCl₅)
-
Ammonium chloride (NH₄Cl)
-
Chlorobenzene (anhydrous)
-
Zinc chloride (ZnCl₂, catalyst)
Procedure:
-
To a reaction vessel equipped with a reflux condenser and a mechanical stirrer, add PCl₅ and anhydrous chlorobenzene.
-
With stirring, add the composite catalyst to the mixture.
-
In a separate container, mix NH₄Cl and add this to the reaction vessel.
-
Heat the reaction mixture to reflux (typically 100-130°C) and maintain for 3-5 hours.[12] The reaction progress can be monitored by the evolution of HCl gas.
-
After the reaction is complete, cool the mixture and filter to remove any unreacted solids.
-
The resulting chlorobenzene solution containing HCCP is then subjected to vacuum distillation to remove the solvent, yielding the crude product.
-
The crude HCCP can be further purified by recrystallization from a suitable solvent, such as n-hexane.[10]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the hydrolysis of PCl₅ and the resulting HCCP, which are both sensitive to moisture.
-
High-Boiling Solvent: A high-boiling solvent allows the reaction to be conducted at the elevated temperatures required for the formation of the cyclotriphosphazene ring.
-
Catalyst: The catalyst facilitates the reaction, leading to shorter reaction times and higher yields of the desired cyclic trimer over linear oligomers.[12]
The Versatility of Nucleophilic Substitution
The six highly reactive P-Cl bonds in HCCP are the gateway to a vast landscape of cyclotriphosphazene derivatives.[14][15] These bonds readily undergo nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, alkoxides, aryloxides, and organometallic reagents.[1] This allows for the precise tuning of the physical, chemical, and biological properties of the resulting molecules.[1]
Patterns of Substitution: Geminal vs. Non-geminal
The substitution of chlorine atoms on the cyclotriphosphazene ring can follow two primary pathways:
-
Geminal Substitution: Both chlorine atoms on the same phosphorus atom are replaced by the incoming nucleophile.
-
Non-geminal Substitution: The chlorine atoms on different phosphorus atoms are replaced.
The preferred pathway is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of a base.[14][16] For instance, reactions with aromatic primary amines in the presence of triethylamine tend to favor geminal substitution, whereas in solvents like diethyl ether or tetrahydrofuran, non-geminal products are more prevalent at the initial stages of substitution.[16]
Controlling the Degree of Substitution
By carefully controlling the stoichiometry of the reactants, it is possible to achieve different degrees of substitution, from mono-substituted to fully hexa-substituted derivatives.[17] This precise control is fundamental to designing molecules with specific functionalities and properties.
Synthesis of Key Cyclotriphosphazene Derivatives
The following sections provide detailed methodologies for the synthesis of representative cyclotriphosphazene derivatives, highlighting the versatility of the HCCP precursor.
Synthesis of Alkoxy and Aryloxy Derivatives
Alkoxy and aryloxy cyclotriphosphazenes are a major class of derivatives with applications ranging from flame retardants to biomedical materials.[5][15] They are typically synthesized by reacting HCCP with the corresponding alcohol or phenol in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol: Synthesis of Hexakis(phenoxy)cyclotriphosphazene
Materials:
-
Hexachlorocyclotriphosphazene (HCCP)
-
Phenol
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Dry Tetrahydrofuran (THF)
Procedure:
-
In a round-bottomed flask under an inert atmosphere, dissolve phenol in dry THF.
-
Carefully add sodium hydride in portions to the stirred solution to form sodium phenoxide.
-
In a separate flask, dissolve HCCP in dry THF.
-
Slowly add the HCCP solution to the sodium phenoxide solution at room temperature.
-
The reaction mixture is then typically refluxed for several hours to ensure complete substitution. The progress can be monitored by TLC.[10]
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is then worked up, often by washing with water to remove inorganic salts, followed by extraction and purification by column chromatography or recrystallization.
Synthesis of Amino Derivatives
Aminocyclophosphazenes are another important class of derivatives, with many exhibiting interesting biological activities.[6] The synthesis involves the reaction of HCCP with primary or secondary amines.
Experimental Protocol: Synthesis of a Hexasubstituted Amino-cyclotriphosphazene
Materials:
-
Hexachlorocyclotriphosphazene (HCCP)
-
Desired amine (e.g., morpholine)
-
Triethylamine (as an HCl scavenger)
-
Dry Dichloromethane (DCM)
Procedure:
-
Dissolve HCCP in dry DCM in a reaction flask.
-
In a separate addition funnel, dissolve the amine and triethylamine in dry DCM.
-
Slowly add the amine solution to the stirred HCCP solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
The reaction mixture is then washed with water to remove the triethylamine hydrochloride salt.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography or recrystallization.
Synthesis of Spirocyclic Derivatives
Difunctional nucleophiles, such as diols, diamines, and aminoalcohols, can react with HCCP to form spirocyclic derivatives, where the difunctional reagent bridges two substitution sites on the same phosphorus atom.[17][18]
Experimental Protocol: Synthesis of a Spirocyclic Cyclotriphosphazene
Materials:
-
Hexachlorocyclotriphosphazene (HCCP)
-
A difunctional nucleophile (e.g., N,N'-diisopropylethane-1,2-diamine)
-
Triethylamine
-
Dry Dichloromethane (DCM)
Procedure:
-
Prepare a solution of HCCP in dry DCM.
-
In a separate flask, dissolve the diamine and triethylamine in dry DCM.
-
Slowly add the diamine solution to the HCCP solution at a controlled temperature.
-
The reaction is stirred for a specified period, often at room temperature.
-
Work-up and purification are similar to that of the amino derivatives, involving washing to remove salts and purification by chromatography or recrystallization.
Characterization of Cyclotriphosphazene Derivatives
The successful synthesis and purification of cyclotriphosphazene derivatives are confirmed through a combination of spectroscopic and analytical techniques.
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | ³¹P NMR: Provides crucial information about the phosphorus environment, with the chemical shift indicating the nature of the substituents. A single peak in the fully substituted derivative suggests symmetrical substitution.[5] ¹H and ¹³C NMR: Confirms the structure of the organic side groups. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies characteristic functional groups in the molecule, such as P=N, P-O-C, and C=O stretching vibrations.[5] |
| Mass Spectrometry (MS) | Determines the molecular weight of the synthesized compound, confirming its identity. |
| Elemental Analysis | Provides the percentage composition of elements (C, H, N), which is compared with the theoretical values for the expected structure.[17] |
| X-ray Crystallography | For crystalline compounds, this technique provides the definitive three-dimensional molecular structure.[10] |
Applications in Research and Drug Development
The remarkable tunability of cyclotriphosphazene derivatives has led to their investigation in a wide range of applications relevant to researchers and drug development professionals.
-
Biomedical Materials: Their biocompatibility and biodegradability make them promising candidates for drug delivery systems, tissue engineering scaffolds, and as components of medical devices.[3][19][20]
-
Drug Discovery: The cyclotriphosphazene core can serve as a scaffold for the development of new therapeutic agents, with various derivatives showing potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][21]
-
Flame Retardants: The inherent phosphorus and nitrogen content imparts excellent flame-retardant properties, making them valuable additives for polymers.[2][15]
-
Advanced Polymers: Cyclotriphosphazenes can act as cross-linking agents or monomers to create unique inorganic-organic hybrid polymers with enhanced thermal stability and mechanical properties.[22][23]
-
Catalysis: Cyclotriphosphazene derivatives can be functionalized with catalytic moieties, serving as supports or ligands in various chemical transformations.[1]
Future Prospects
The field of cyclotriphosphazene chemistry continues to evolve, with ongoing research focused on the development of novel synthetic methodologies, the exploration of new applications, and a deeper understanding of structure-property relationships. The ability to create a vast library of derivatives with tailored properties ensures that cyclotriphosphazenes will remain a vibrant and impactful area of scientific inquiry for years to come.
Visualizations
Caption: Nucleophilic substitution on the HCCP core.
References
-
Progress in the Field of Cyclophosphazenes: Preparation, Properties, and Applications. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]
- Cyclotriphosphazene based materials: Structure, functionalization and applications. (2024).
-
Synthesis and Characterization of Amide-Based Cyclotriphosphazene Derivatives with Alkoxy Terminal Groups. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]
- Phosphazene Cyclomatrix Network-Based Polymer: Chemistry, Synthesis, and Applic
-
Phosphazene Cyclomatrix Network-Based Polymer: Chemistry, Synthesis, and Applications. (2022). ACS Publications. Retrieved February 13, 2026, from [Link]
-
Synthesis and structural characterization of N,N-spiro cyclotriphosphazene derivatives with one stereogenic center. (2022). Taylor & Francis. Retrieved February 13, 2026, from [Link]
-
Hexachlorophosphazene. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]
-
A Review on Synthesis, Structural, Flame Retardancy and Dielectric Properties of Hexasubstituted Cyclotriphosphazene. (2022). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
- Synthesis method of hexachlorocyclotriphosphazene. (2015). Google Patents.
- Cyclotriphosphazene core-based dendrimers for biomedical applications: an update on recent advances. (2018).
- Synthesis of hexachlorocyclotriphosphazene catalyzed by [Py] Cl-ZnCl2 ionic liquid. (2008).
-
Nucleophilic substitution reactions of monofunctional nucleophilic reagents with cyclotriphosphazenes containing 2,2-dioxybiphenyl units. (2014). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
- Phosphazenes. (2014). In Organophosphorus Chemistry (Vol. 43, pp. 275-325). Royal Society of Chemistry.
-
Organocyclophosphazenes and Materials Based on Them for Pharmaceuticals and Biomedicine. (2023). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
Novel Approach for the Synthesis of Chlorophosphazene Cycles with a Defined Size via Controlled Cyclization of Linear Oligodichlorophosphazenes [Cl(PCl2=N)n–PCl3]+[PCl6]−. (2021). MDPI. Retrieved February 13, 2026, from [Link]
-
Cyclotriphosphazene core-based dendrimers for biomedical applications: an update on recent advances. (2018). Semantic Scholar. Retrieved February 13, 2026, from [Link]
-
Cyclo- and Polyphosphazenes for Biomedical Applications. (2022). MDPI. Retrieved February 13, 2026, from [Link]
-
AB5 Derivatives of Cyclotriphosphazene for the Synthesis of Dendrons and Their Applications. (2018). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
Cyclotriphosphazene based materials: Structure, functionalization and applications. (2024). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Design, synthesis and in vitro evaluations of new cyclotriphosphazenes as safe drug candidates. (2023). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
- Synthesis of poly(hexachlorocyclotriphosphazene-co-phenolphthalein) microspheres with negative charges for the selective removal of cationic dyes. (2023). New Journal of Chemistry.
- Phosphazenes. (2017). In Organophosphorus Chemistry (Vol. 46, pp. 342-417). Royal Society of Chemistry.
-
What is the nature of the bonding in cyclotriphosphazene?. (2017). Chemistry Stack Exchange. Retrieved February 13, 2026, from [Link]
-
Cyclo- and Polyphosphazenes for Biomedical Applications. (2022). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Synthesis and structural characterization of N,N-spiro cyclotriphosphazene derivatives with one stereogenic center. (2022). Taylor & Francis Online. Retrieved February 13, 2026, from [Link]
-
Polyphosphazene polymers: The next generation of biomaterials for regenerative engineering and therapeutic drug delivery. (2016). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
Design and Synthesis of A Novel N-Substituted Aminoalcohol Derivative with Hexachlorocyclotriphosphazene. (2023). DergiPark. Retrieved February 13, 2026, from [Link]
-
Cyclotriphosphazene: A Versatile Building Block for Diverse Functional Materials. (2024). PubMed. Retrieved February 13, 2026, from [Link]
-
Phosphazene High Polymers and Models with Cyclic Aliphatic Side Groups: New Structure-Property Relationships. (2006). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Synthesis of new cyclotriphosphazene derivatives bearing Schiff bases and their thermal and absorbance properties. (2016). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
Structures of cyclotriphosphazene (a) and hexachlorocyclotriphosphazene (b). (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Cyclotriphosphazene-based organic frameworks as third-order nonlinear optical materials. (2024). RSC Publishing. Retrieved February 13, 2026, from [Link]
-
Synthesis And Characterization Of Cyclic And Linear Phosphazenes With Phosphorus-Sulfur Linkages. (2002). Idaho National Laboratory. Retrieved February 13, 2026, from [Link]
-
Studies of phosphazenes. Part 30. Reactions of hexachlorocyclotriphosphazene with aromatic primary amines: interplay of geminal. (1984). SciSpace. Retrieved February 13, 2026, from [Link]
-
Synthesis and spectral characterization of cyclotriphosphazene based 18-membered macrocycles. (2012). ResearchGate. Retrieved February 13, 2026, from [Link]
Sources
- 1. Progress in the Field of Cyclophosphazenes: Preparation, Properties, and Applications [mdpi.com]
- 2. A Review on Synthesis, Structural, Flame Retardancy and Dielectric Properties of Hexasubstituted Cyclotriphosphazene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclotriphosphazene based materials: Structure, functionalization and applications - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 4. Cyclotriphosphazene: A Versatile Building Block for Diverse Functional Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Cyclotriphosphazene core-based dendrimers for biomedical applications: an update on recent advances - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Synthesis of new cyclotriphosphazene derivatives bearing Schiff bases and their thermal and absorbance properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hexachlorophosphazene - Wikipedia [en.wikipedia.org]
- 12. CN104558044A - Synthesis method of hexachlorocyclotriphosphazene - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Nucleophilic substitution reactions of monofunctional nucleophilic reagents with cyclotriphosphazenes containing 2,2-dioxybiphenyl units - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. tandfonline.com [tandfonline.com]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. Organocyclophosphazenes and Materials Based on Them for Pharmaceuticals and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Design, synthesis and in vitro evaluations of new cyclotriphosphazenes as safe drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Polyphosphazene polymers: The next generation of biomaterials for regenerative engineering and therapeutic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Precision Negative Ion Mode Calibration Using Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine
[1]
Executive Summary
In drug development and metabolomics, Negative Ion Mode Mass Spectrometry is critical for the analysis of acidic moieties, including lipids, nucleotides, and glucuronide metabolites.[1] However, achieving high mass accuracy (<2 ppm) in negative mode is historically more challenging than in positive mode due to the scarcity of stable, high-mass calibration standards that ionize efficiently without causing source contamination.[1]
This guide details the utilization of Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine (hereafter referred to as HP-Phosphazine ), a fluorinated cyclotriphosphazene.[1] Due to its high electron affinity and unique structure, this compound serves as an exceptional "Lock Mass" or external calibrant, particularly for the
Chemical Profile & Mechanism[1][2]
The Molecule
-
IUPAC Name: 2,2,4,4,6,6-hexakis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)-1,3,5-triaza-2
,4 ,6 -triphosphacyclohexa-1,3,5-triene[1][2] -
Common Identity: Major high-mass component of the commercial mixture "Ultramark 1621".
-
Molecular Formula:
[1][2][3][4] -
Monoisotopic Mass: 2120.9259 Da[1]
Ionization Mechanism (Negative Mode)
Unlike traditional standards that rely on deprotonation (
Why it works:
-
Electron Affinity: The perfluorinated chains stabilize the negative charge, preventing discharge.
-
Mass Defect: The high fluorine content results in a distinct mass defect, making the peaks easily distinguishable from biological background (which usually has a higher hydrogen content).
Experimental Protocols
Materials
-
Standard: Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine (Pure or Ultramark 1621 mixture).[1]
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH).[1]
-
Modifier: Glacial Acetic Acid (99.9% pure) or Ammonium Formate.[1]
-
Vessel: Borosilicate glass (avoid plastic to prevent phthalate leaching).[1]
Protocol A: Preparation of Calibration Solution
Note: Fluorinated compounds are hydrophobic. A high organic content is required.[1]
-
Stock Solution (1 mg/mL):
-
Dissolve 1 mg of HP-Phosphazine in 1 mL of 100% Acetonitrile.[1]
-
Critical: Vortex for 60 seconds. Sonication is recommended if the compound is viscous.
-
-
Working Calibrant Solution:
-
Solvent Base: 50:50 Acetonitrile:Methanol.
-
Modifier: Add 1% Acetic Acid (promotes adduct formation and stable spray).
-
Dilution: Dilute Stock to a final concentration of 10 µg/mL (10 ppm) .
-
Note: For high-sensitivity instruments (e.g., Orbitrap, Q-TOF), a concentration of 1 ppm may suffice to avoid detector saturation.[1]
-
Protocol B: Instrumental Parameters (Negative ESI)
Negative mode requires careful tuning to avoid corona discharge, which can degrade the fluorinated standard.[1]
| Parameter | Setting | Rationale |
| Polarity | Negative | Target mode.[1] |
| Spray Voltage | 2.5 kV – 3.0 kV | Lower than positive mode to prevent discharge. |
| Capillary Temp | 275°C – 320°C | Ensures desolvation of the heavy fluorinated tails. |
| Sheath Gas | 20–30 arb units | High flow helps nebulize the organic-heavy solvent.[1] |
| Flow Rate | 5–10 µL/min | Direct infusion via syringe pump is preferred for calibration. |
Workflow Visualization
The following diagram illustrates the critical path from preparation to mass correction.
Caption: Figure 1. Operational workflow for utilizing HP-Phosphazine as a calibration standard.
Data Analysis & Reference Masses
When using HP-Phosphazine (specifically as part of the Ultramark 1621 series), a "ladder" of peaks is observed due to varying chain lengths in the mixture or fragmentation.[1] However, the intact parent molecule described here provides the high-mass anchor.
Expected Ions (Negative Mode)
| Ion Identity | Formula | Theoretical m/z | Note |
| 2120.9259 | Electron Capture (Major) | ||
| 2119.9180 | Deprotonation (Minor) | ||
| 2180.9470 | Acetate Adduct (If HAc used) |
Expert Insight: In pure ACN, the radical anion
Troubleshooting & "Memory Effects"
A common issue with fluorinated phosphazines is their "stickiness" (high adsorption to tubing).[1]
-
The Symptom: You see the 2120 peak even after switching to your analyte sample.
-
The Cause: Hydrophobic interaction with PEEK/Teflon tubing.
-
The Fix (Wash Protocol):
-
Flush the system with 50:50 Isopropanol:Acetone for 5 minutes.
-
Follow with 100% Acetonitrile.
-
Designate a specific syringe for calibration to avoid cross-contamination.
-
References
-
Moini, M. (1994).[1] Ultramark-1621 as a calibration/reference compound for mass spectrometry. II.[1][5][6][7] Positive- and negative-ion electrospray ionization.[1][5][6][8] Journal of the American Society for Mass Spectrometry, 5(2), 186–192.[1]
-
Thermo Fisher Scientific. (n.d.).[1] Pierce™ Negative Ion Calibration Solution Protocol. Thermo Scientific User Guide.
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 2775073, Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene.[1] [1]
-
Agilent Technologies. (2020).[1] Agilent TOF and Q-TOF Mass Spectrometer Tuning and Calibration. Agilent Technical Overview.
Sources
- 1. Hexakis(1H,1H-perfluoropropoxy)phosphazene | C18H12F30N3O6P3 | CID 2775072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene | C42H18F72N3O6P3 | CID 2775073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene | CAS 3830-74-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. scbt.com [scbt.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Wide-range mass calibration for negative-ion DART mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Quantitation in HRMS using Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine
[1]
Abstract & Introduction
In High-Resolution Mass Spectrometry (HRMS), quantitative accuracy is inextricably linked to mass accuracy .[1] Instrumental drift—caused by thermal fluctuations or space-charge effects—can shift the m/z axis by >5 ppm during long analytical runs. This drift causes the analyte signal to fall outside the extracted ion chromatogram (XIC) integration window, leading to artificial signal loss and quantitative errors.[1]
Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine (CAS: 3830-74-8), often associated with the calibration mixture "Ultramark 1621," serves as an elite Internal Reference Standard (Lock Mass) .[1] Unlike conventional internal standards used for normalization, this fluorinated phosphazine provides a real-time axis correction, ensuring that the mass spectrometer’s "ruler" remains accurate to within <1 ppm.
This protocol details the preparation, infusion, and algorithmic application of this compound to enable robust quantitation in metabolomics, lipidomics, and PFAS analysis.
Technical Profile & Mechanism
Physicochemical Properties
The molecule consists of a cyclic phosphazene core substituted with six fluorinated alkoxy chains. Its high fluorine content renders it distinct from biological backgrounds (mass defect), preventing interference with analyte signals.[1]
| Property | Data |
| Chemical Formula | C₄₂H₁₈F₇₂N₃O₆P₃ |
| Monoisotopic Mass | 2120.9258 Da |
| Molecular Structure | Cyclic triphosphazene (N₃P₃) core with 6x –OCH₂(CF₂)₆H side chains |
| Ionization Modes | ESI (+), ESI (-), APCI |
| Solubility | Acetonitrile, Methanol, Acetone, TFE (Trifluoroethanol) |
| CAS Number | 3830-74-8 |
Mechanism of Action (Lock Mass Correction)
In a quantitative workflow, the instrument software monitors the signal of the internal standard in every scan.[1] If the measured m/z of the phosphazine deviates from its theoretical exact mass, the software calculates a correction factor (
Why this enables Quantitation:
-
Narrow Windows: Allows the use of extremely narrow XIC windows (e.g., ±2 ppm).[1]
-
Noise Rejection: Narrow windows exclude background noise, improving Signal-to-Noise (S/N) ratios.
-
Drift Immunity: Long sequences (24h+) maintain consistent peak areas without "falling out" of the integration window.
Experimental Protocol
Stock Solution Preparation
Note: The compound is a viscous liquid. Gravimetric preparation is recommended over volumetric.
-
Primary Stock (1 mg/mL):
-
Weigh 10 mg of Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine into a glass vial.
-
Dissolve in 10 mL of Acetonitrile (ACN) .
-
Tip: Sonicate for 5 minutes to ensure complete dissolution. Store at 4°C.
-
-
Working Solution (Lock Mass Infusion Mix):
Instrument Setup (LC-MS/MS)
There are two methods to introduce the standard: Post-Column Infusion (Preferred) or Source Injection (LockSpray/Dual Spray).[1]
Method A: Post-Column Infusion (T-Junction)
This method mixes the standard with the LC eluent just before the ESI source.[1]
-
LC Flow: 300 µL/min (Main Analytical Column).
-
Syringe Pump: 5–10 µL/min (Phosphazine Working Solution).[1]
-
Connection: Use a low-dead-volume PEEK T-connector.
Method B: Dual-Probe Source (e.g., Waters LockSpray / Thermo NG)[1]
-
Inject the standard into the secondary reference probe.
-
Set the system to sample the reference probe every 10–30 seconds.
Mass Spectrometry Parameters
Configure the instrument to recognize the specific ions of Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine.
| Ionization Mode | Target Ion | Theoretical m/z | Formula |
| ESI Positive | [M+H]⁺ | 2121.9331 | [C₄₂H₁₉F₇₂N₃O₆P₃]⁺ |
| ESI Positive | [M+Na]⁺ | 2143.9150 | [C₄₂H₁₈F₇₂N₃O₆P₃Na]⁺ |
| ESI Negative | [M−H]⁻ | 2119.9185 | [C₄₂H₁₇F₇₂N₃O₆P₃]⁻ |
| ESI Negative | [M+CH₃COO]⁻ | 2179.9397 | [C₄₄H₂₁F₇₂N₃O₈P₃]⁻ |
Workflow Visualization
The following diagram illustrates the "Real-Time Lock Mass" logic used to ensure quantitative precision.
Caption: Workflow for post-column infusion of phosphazine standard and real-time algorithmic mass correction.
Data Analysis & Quality Control
Setting the Lock Mass in Software
-
Thermo Xcalibur: Under "Lock Mass" settings, enable "Check Lock Mass." Enter 2121.9331. Set the window to ±10 ppm.
-
Waters MassLynx: In the "LockSpray" tab, enter the reference mass 2119.9185 (for negative mode).[1] Set the scan frequency to 10 seconds.
Validation Steps
Before running the sample queue, validate the stability of the lock mass:
-
Intensity Check: Ensure the lock mass peak intensity is stable (RSD < 5%) and not saturating the detector (>1E8 counts causes space-charge effects).
-
Interference Check: Run a solvent blank. Ensure no background ions interfere with the m/z 2121 region.
-
Mass Accuracy Verification: Inject a known standard (e.g., Caffeine or Verapamil).[1] The observed mass should be within <1 ppm of theoretical after lock mass correction is applied.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Signal Intensity | Poor solubility or suppression. | Switch solvent to 100% MeOH or add 10% TFE. Ensure T-junction is not clogged. |
| Signal Saturation | Concentration too high. | Dilute working solution by 10x. Target 1E5–1E6 counts. |
| Fluctuating Signal | Syringe pump pulsation. | Use a high-precision syringe pump or switch to dual-probe source injection. |
| "Lock Mass Not Found" | Mass window too narrow. | Widen the search window to ±20 ppm initially, then narrow it once the beam is stable. |
References
-
Moini, M. (1994).[1][2] Ultramark 1621 as a calibration/reference compound for mass spectrometry. II.[2][3] Positive- and negative-ion electrospray ionization.[2][3] Rapid Communications in Mass Spectrometry, 8(9), 711–714.[1] Link[1]
-
Jiang, L., & Moini, M. (2014).[1] Ultramark 1621 as a reference compound for positive and negative ion fast-atom bombardment high-resolution mass spectrometry.[4][3][5] Journal of the American Society for Mass Spectrometry, 3(8), 842-846.[1] Link
-
Thermo Fisher Scientific. (2020).[1] Advanced Internal Standard Techniques for Quantitation. Application Note. Link
-
Olsen, J. V., et al. (2005).[1] Parts per million mass accuracy on an Orbitrap mass spectrometer via lock mass injection into a C-trap. Molecular & Cellular Proteomics, 4(12), 2010-2021.[1] Link
Sources
- 1. PubChemLite - Hexakis(1h,1h,7h-perfluoroheptoxy)phosphazene (C42H18F72N3O6P3) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Ultramark 1621 as a reference compound for positive and negative ion fast-atom bombardment high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of fluorinated phosphazenes in gas separation membranes.
Application Note: High-Performance Gas Separation using Fluorinated Polyphosphazene Membranes
Executive Summary
Fluorinated polyphosphazenes represent a unique class of hybrid inorganic-organic polymers that bridge the gap between highly permeable silicones and chemically resistant fluoropolymers. Unlike traditional carbon-backbone polymers, the phosphorus-nitrogen (P=N) backbone provides exceptional torsional mobility (
This guide details the end-to-end protocol for synthesizing Poly[bis(trifluoroethoxy)phosphazene] (PTFEP), fabricating defect-free dense membranes via solution casting, and validating their performance for gas separation applications (specifically CO
Scientific Rationale & Mechanism
Why Fluorinated Phosphazenes?
The separation mechanism in rubbery polyphosphazenes is governed by the Solution-Diffusion Model , where permeability (
-
Solubility-Driven Selectivity: The polar trifluoroethoxy groups increase the solubility of polar/quadrupolar gases (CO
) relative to non-polar gases (N , CH ). -
Backbone Flexibility: The inorganic backbone has virtually no barrier to rotation, creating a "rubbery" state even at low temperatures, which facilitates rapid gas diffusion.
-
Chemical Inertness: The fluorinated sheath protects the hydrolytically sensitive P=N backbone, allowing operation in harsh, humid environments (e.g., flue gas).
Protocol A: Material Synthesis
The synthesis involves a two-step macromolecular substitution route.[1] Direct synthesis is not recommended for high-molecular-weight membrane grade polymers due to lack of control.
Reagents:
-
Hexachlorocyclotriphosphazene (HCCP) (Recrystallized from heptane)
-
Sodium trifluoroethoxide (NaOCH
CF ) (Prepared in situ or purchased) -
Tetrahydrofuran (THF) (Anhydrous, inhibitor-free)
-
Diglyme or 1,2-Dichlorobenzene (for polymerization solvent/catalyst)
Workflow Diagram: Macromolecular Substitution
Figure 1: Synthesis pathway transforming cyclic trimer to linear high-molecular-weight fluorinated polymer.
Detailed Steps:
-
ROP: Seal HCCP in a glass ampoule under vacuum. Heat to 250°C for 24–48 hours until the melt becomes viscous (do not exceed 70% conversion to avoid crosslinking).
-
Dissolution: Dissolve the resulting Poly(dichlorophosphazene) (PDCP) in anhydrous THF inside a glovebox. Critical: PDCP is extremely sensitive to moisture; any water contact will hydrolyze the backbone to ammonia and phosphate.
-
Substitution: Add the PDCP solution dropwise to a suspension of Sodium Trifluoroethoxide in THF. Use a 2.5x molar excess of alkoxide per phosphorus atom to ensure 100% chlorine replacement.
-
Reflux: Reflux for 48 hours.
-
Workup: Pour reaction mixture into water to precipitate the polymer (PTFEP is hydrophobic; NaCl and unreacted reagents will dissolve). Reprecipitate from Acetone into Hexane 3 times.
Protocol B: Membrane Fabrication
Fabricating a defect-free dense film is critical. Even microscopic pinholes will invalidate gas permeation data (Knudsen diffusion dominance).
Solvent System: THF or Acetone (Boiling points are low, requiring controlled evaporation).
Workflow Diagram: Solution Casting
Figure 2: Membrane casting protocol ensuring removal of dust particles and residual solvent.
Key Technical Insight:
-
Covering: Cast films must be covered with a crystallization dish (lifted slightly by paper clips) to slow solvent evaporation. Rapid evaporation cools the surface, causing water condensation (blushing) and phase separation.
-
Annealing: PTFEP is semi-crystalline. Annealing helps stabilize the crystalline domains, ensuring consistent permeability over time.
Protocol C: Gas Permeation Testing
Method: Constant Volume / Variable Pressure (Time-Lag Method). Temperature: 25°C (Standard) to 60°C. Pressure: 1–5 Bar.
Workflow Diagram: Permeation Setup
Figure 3: Time-lag permeation apparatus for determining D and S coefficients.
Data Calculation:
Permeability (
- : Downstream volume
- : Membrane thickness
- : Membrane area
- : Transmembrane pressure difference
Expected Results & Data Analysis
The following table summarizes typical performance metrics for pure PTFEP membranes at 25°C. Note that values can vary based on crystallinity (thermal history).
| Gas Pair | Permeability (Barrer)* | Ideal Selectivity ( | Performance Context |
| CO | 70 – 120 | - | High solubility due to polar P-O-CH |
| CH | 15 – 25 | CO | Moderate selectivity; limited by rubbery nature. |
| N | 3 – 6 | CO | Good separation efficiency for flue gas applications. |
| H | 40 – 60 | H | Reverse selective (CO |
*1 Barrer =
Interpretation:
-
Robeson Upper Bound: PTFEP sits below the 2008 Upper Bound for CO
/CH but shows excellent stability. -
Plasticization: Unlike glassy polymers (e.g., Polyimides), PTFEP is rubbery and less prone to catastrophic plasticization, though CO
-induced swelling can increase permeability at high pressures (>10 bar).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Permeability | High Crystallinity | Quench cool the film after annealing to reduce crystalline fraction. |
| Cloudy Film | Phase Separation | Cast in a dry box (<10% RH). Use THF/Acetone mixture. |
| Brittle Film | Residual Cl / Hydrolysis | Check NMR for P-Cl peaks. Increase substitution time or alkoxide excess. |
| Selectivity ~1 | Pinholes / Defects | Filter solution (0.45µm). Increase polymer concentration to viscosity. |
References
-
Allcock, H. R. (2006). Chemistry and Applications of Polyphosphazenes. Wiley-Interscience.
-
Stewart, F. F., et al. (2006).[2] "Gas permeability in rubbery polyphosphazene membranes." Journal of Membrane Science, 280(1-2), 175-184.[3]
-
Hirose, T., & Kamiya, Y. (1991).[4] "Gas transport in poly[bis(trifluoroethoxy)phosphazene] above the T(1) transition." Journal of Applied Polymer Science.
-
Drioli, E., & Golemme, G. (1996). "Polyphosphazene membrane separations—Review." Journal of Membrane Science.
-
Robeson, L. M. (2008). "The upper bound revisited." Journal of Membrane Science, 320(1-2), 390-400.
Sources
Troubleshooting & Optimization
Technical Support Center: Thermal Degradation Analysis of Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine. This guide provides in-depth technical information, troubleshooting advice, and standardized protocols for investigating the thermal degradation pathways of this highly fluorinated phosphazene derivative. Our goal is to equip you with the expertise to conduct robust experiments, interpret complex data, and overcome common analytical challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the thermal behavior of Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine.
Q1: What is Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine and why is its thermal stability a critical parameter?
Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine is a cyclotriphosphazene molecule, which features a core ring of alternating phosphorus and nitrogen atoms.[1] Each phosphorus atom is bonded to two 1H,1H,7H-perfluoroheptoxy side groups. These extensive fluorinated side chains impart unique properties such as high thermal stability, chemical resistance, and hydrophobicity. Understanding its thermal stability is crucial for defining safe temperature limits for its synthesis, processing, and application, particularly in fields like advanced materials and drug delivery where it might be subjected to thermal stress (e.g., melt extrusion, sterilization).[2]
Q2: What are the expected thermal degradation pathways for this molecule?
Based on studies of similar fluorinated and non-fluorinated polyphosphazenes, a multi-stage degradation process is anticipated.[3]
-
Side-Chain Scission: The initial degradation event is likely the cleavage of the perfluoroheptoxy side groups from the phosphazene core. This is often observed at lower temperatures compared to backbone degradation.[3]
-
Backbone Decomposition: Following or concurrent with side-chain loss, the inorganic P-N backbone will begin to break down at higher temperatures. This process often involves depolymerization, leading to the formation of smaller cyclic and linear oligomers.[1][3]
-
Char Formation: Phosphazene derivatives frequently undergo decomposition to produce phosphoric and polyphosphoric acids, which can condense into a non-volatile, protective char layer at high temperatures.[4][5]
Q3: What are the likely degradation products to be identified?
The degradation products will likely be a complex mixture originating from both the side chains and the core ring.
-
From Side Chains: Volatile fluorinated compounds resulting from the decomposition of the perfluoroheptoxy groups. This could include perfluoroalkenes or other smaller fluorinated hydrocarbons.[6]
-
From the Backbone: Ammonia, phosphates, and various cyclic or linear phosphazene oligomers.[1][7]
-
Gaseous Products: Non-flammable gases like carbon dioxide, ammonia, and nitrogen may also be released, contributing to the material's flame-retardant properties.[4]
Q4: Which analytical techniques are essential for studying this degradation?
A multi-faceted approach is required for a comprehensive analysis.[8][9]
-
Thermogravimetric Analysis (TGA): The cornerstone technique to determine the onset temperature of degradation, quantify mass loss at different stages, and measure the final char yield.[10]
-
Differential Scanning Calorimetry (DSC): To identify the thermal nature (endothermic or exothermic) of decomposition events and detect any phase transitions prior to degradation.[11]
-
Evolved Gas Analysis (EGA): Coupling TGA with other techniques is critical for identifying the volatile degradation products.
-
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): To separate and definitively identify the individual volatile and semi-volatile degradation products.[13]
-
Residue Analysis: Techniques like Attenuated Total Reflectance-FTIR (ATR-FTIR) and solid-state Nuclear Magnetic Resonance (NMR) can be used to characterize the chemical structure of the solid residue (char) after the experiment.[5]
Q5: What is a typical decomposition temperature range for fluorinated phosphazenes?
The thermal stability of phosphazenes is highly dependent on the nature of the side groups. Fluorinated polyphosphazenes are known for their high thermal stability. Decomposition of the side groups may begin in the range of 300-400°C, while the phosphazene backbone often remains stable up to 450°C or higher.[3] For comparison, some non-fluorinated polyurethane coatings modified with a phosphazene derivative begin to decompose around 320-340°C.[14] The exact onset for Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine must be determined experimentally.
Section 2: Experimental Protocols & Workflows
Adherence to standardized protocols is essential for generating reproducible and reliable data.
Protocol 2.1: Standard Thermogravimetric Analysis (TGA)
This protocol outlines the standard method for determining the thermal stability profile.
Objective: To determine the onset temperature of degradation (T_onset), temperatures of maximum mass loss rates, and final char yield in an inert atmosphere.
Methodology:
-
Instrument Calibration: Ensure the TGA's temperature and mass balance are calibrated according to the manufacturer's specifications.
-
Sample Preparation: Place 5-10 mg of the Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine sample into a clean, tared ceramic or platinum TGA pan.
-
Atmosphere Control: Place the sample in the TGA furnace. Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes before starting the analysis. This is critical to ensure an inert atmosphere and prevent oxidative degradation.[15]
-
Thermal Program:
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Calculate the first derivative of the mass loss curve (DTG curve) to identify the temperatures of the maximum rates of decomposition.[13]
-
Determine the T_onset (often defined as the temperature at which 5% mass loss occurs).
-
Record the percentage of mass remaining at 800°C as the char yield.
-
Protocol 2.2: Evolved Gas Analysis using TGA-MS
This protocol is designed to identify the chemical nature of the volatile products released during thermal degradation.
Objective: To identify the molecular masses of gaseous fragments evolved at each stage of thermal decomposition.
Methodology:
-
Instrument Setup: Use a TGA instrument coupled via a heated transfer line to a mass spectrometer. The transfer line should be heated to at least 200°C to prevent condensation of evolved products.[13]
-
TGA Program: Follow steps 1-4 from Protocol 2.1, using helium as the purge gas if required by the MS interface (check instrument specifications).
-
MS Acquisition:
-
Set the mass spectrometer to scan a mass-to-charge (m/z) range of approximately 10-500 amu.
-
Acquire mass spectra continuously throughout the TGA run.
-
-
Data Analysis:
-
Correlate the ion intensity for specific m/z values with the TGA and DTG curves.
-
For each mass loss event observed in the TGA, analyze the corresponding mass spectra to identify the major fragments being evolved.
-
Use a mass spectral library (e.g., NIST) to help identify common fragments, but be aware that many degradation products may not be in the library.[16]
-
Experimental Workflow Diagram
The following diagram illustrates a comprehensive workflow for the thermal analysis of your phosphazene sample.
Caption: Hypothesized degradation pathway under thermal stress.
Data Summary Table
Use the following table to systematically record and compare your experimental results from TGA.
| Parameter | Sample 1 | Sample 2 | Sample 3 | Notes |
| Heating Rate (°C/min) | 10 | 10 | 20 | Note any variations. |
| Atmosphere (Gas, Flow Rate) | N₂, 50 mL/min | N₂, 50 mL/min | N₂, 50 mL/min | Inert vs. Oxidative. |
| T_onset (5% Mass Loss, °C) | Onset of degradation. | |||
| Stage 1 T_peak (°C) | From DTG curve. | |||
| Stage 1 Mass Loss (%) | Corresponds to side chains. | |||
| Stage 2 T_peak (°C) | From DTG curve. | |||
| Stage 2 Mass Loss (%) | Corresponds to backbone. | |||
| Char Yield at 800°C (%) | Indicates residue formation. |
Section 5: References
-
Mechanism of Thermal Degradation of Some Polyphosphazenes. - DTIC. (n.d.). Retrieved from
-
Peddada, S. V., & Magill, J. H. (1983). Mechanism of Thermal Degradation of Some Polyphosphazenes. Macromolecules, 16(8), 1258–1264.
-
Lakshmanan, R., et al. (2021). Polyphosphazene polymers: The next generation of biomaterials for regenerative engineering and therapeutic drug delivery. Biomaterials Science, 9(12), 4189-4210.
-
Cationic Fluorinated Polyphosphazenes for Efficient Decontamination of Anionic Pollutants from Wastewater. (2025). Advanced Functional Materials.
-
Nadimide substituted fluorinated polyphosphazenes: synthesis and characterizations. (2018). ResearchGate.
-
The Madison Group. (n.d.). Problem Solving With Thermal Analysis. Retrieved from
-
TA Instruments. (n.d.). Effect of Thermal Degradation on Polymer Thermal Properties. Retrieved from
-
Rheology Lab. (n.d.). Predicting Thermal Degradation of Polymers. Retrieved from
-
Rheology Lab. (n.d.). Predicting Thermal Degradation of Polymers. Retrieved from
-
Li, Y., et al. (2022). Thermal degradation and combustion properties of most popular synthetic biodegradable polymers. Polymers, 14(1), 12.
-
ResolveMass Laboratories Inc. (n.d.). Key Challenges and Solutions in Polymer Analysis. Retrieved from
-
Laurencin, C. T., & Lakshmi, S. (2010). Polyphosphazene polymers for tissue engineering: an analysis of material synthesis, characterization and applications. Soft Matter, 6(20), 4963-4973.
-
Hexakis[p-(hydroxymethyl)phenoxy]cyclotriphosphazene as an Environmentally Friendly Modifier for Polyurethane Powder Coatings with Increased Thermal Stability and Corrosion Resistance. (2024). MDPI.
-
Arhamidolatabadi, A., et al. (2025). Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release. Journal of Hazardous Materials, 496, 139322.
-
R-TECH Materials. (2023). An introduction to thermal analysis of polymeric materials. Retrieved from
-
University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from
-
Thermal degradation of a reactive flame retardant based on cyclotriphosphazene and its blend with DGEBA epoxy resin. (2025). ResearchGate.
-
Easson, M. W., et al. (2015). The Thermal Degradation Pathway Studies of a Phosphazene Derivative on Cotton Fabric. Polymer Degradation and Stability, 121, 162-170.
-
PerkinElmer. (n.d.). Characterization of Polymers Using TGA. Retrieved from
-
Ardena. (n.d.). Q&A with Ardena Experts: Insights into Thermogravimetric and Evolved Gas Analysis. Retrieved from
-
Knopp, M. M., et al. (2020). Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window. International Journal of Pharmaceutics, 591, 119916.
Sources
- 1. Polyphosphazene polymers: The next generation of biomaterials for regenerative engineering and therapeutic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unive.it [iris.unive.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polyphosphazene polymers for tissue engineering: an analysis of material synthesis, characterization and applications - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 8. madisongroup.com [madisongroup.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. eng.uc.edu [eng.uc.edu]
- 11. r-techmaterials.com [r-techmaterials.com]
- 12. ardena.com [ardena.com]
- 13. Thermal degradation and combustion properties of most popular synthetic biodegradable polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hexakis[p-(hydroxymethyl)phenoxy]cyclotriphosphazene as an Environmentally Friendly Modifier for Polyurethane Powder Coatings with Increased Thermal Stability and Corrosion Resistance [mdpi.com]
- 15. rheologylab.com [rheologylab.com]
- 16. uni-saarland.de [uni-saarland.de]
Overcoming solubility issues of fluorinated phosphazenes in non-fluorinated solvents.
Introduction: The "Fluorous" Challenge
Fluorinated phosphazenes represent a highly versatile class of inorganic-organic polymers, prized for their exceptional thermal stability, chemical resistance, and hydrophobicity.[1][2] However, the very properties that make them so valuable—primarily the strong carbon-fluorine bonds and the unique electronic nature of the perfluoroalkyl chains—also create a significant hurdle for formulation and processing: poor solubility in common, non-fluorinated organic solvents.[1][3]
Highly fluorinated molecules are not just hydrophobic (water-repelling) but also lipophobic (oil-repelling), a property stemming from the low polarizability of the fluorine atom.[4][5] This leads to weak van der Waals interactions with hydrocarbon-based solvents. Consequently, fluorinated phosphazenes tend to self-associate and precipitate from solution rather than favorably interact with common laboratory solvents like tetrahydrofuran (THF), ketones, or chlorinated solvents.[1][6] This guide provides a systematic approach to overcoming these solubility challenges, enabling researchers to successfully incorporate these high-performance polymers into their workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered when working with fluorinated phosphazenes.
Q1: My fluorinated phosphazene won't dissolve in THF or acetone, even with heating. Why is this happening?
A1: This is the classic "fluorous" solubility problem. While THF and acetone are excellent solvents for many polymers, they lack the specific interaction potential to effectively solvate highly fluorinated chains.[1] The cohesive energy of the fluorinated polymer segments is often much lower than that of the hydrocarbon solvent, leading to phase separation. Simply put, the fluorinated molecules "prefer" to interact with each other rather than the solvent. While some phosphazenes with lower degrees of fluorination, like poly[bis(trifluoroethoxy)phosphazene], show solubility in THF and ketones, more heavily fluorinated analogues are often insoluble.[1]
Q2: What is a "co-solvent," and how can it help?
A2: A co-solvent is a second (or third) solvent added to the primary solvent to modify its properties and enhance the solubility of a solute. In this context, a carefully chosen co-solvent can disrupt the strong self-association of the fluorinated phosphazene and create a more favorable thermodynamic environment for dissolution.[7][8] For example, adding a more polar, volatile solvent like acetone to a primary solvent like DMF has been shown to improve the solubility and morphology of fluorinated polymers like PVDF by altering the solution's surface tension and viscosity.[7] The goal is to create a solvent blend whose interaction parameters are intermediate between the highly fluorous solute and the non-fluorinated primary solvent.
Q3: Can I just keep heating the mixture to force it into solution?
A3: While increasing temperature can enhance the solubility of many compounds, it has limitations and risks with polymers.[8] For phosphazenes, excessive heat can approach the polymer's glass transition temperature or, in extreme cases, initiate thermal degradation, altering its properties.[9] While moderate heating can be a useful part of a broader strategy (e.g., when used with a co-solvent), it is often insufficient on its own and may not result in a stable solution upon cooling.[10]
Q4: Are there any non-fluorinated solvents that are known to work better than others?
A4: While truly "good" non-fluorinated solvents are rare for highly fluorinated phosphazenes, some perform better than others as a starting point. Solvents with higher polarity and the ability to participate in dipole-dipole interactions, such as N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), are often more effective than non-polar solvents like toluene or hexane.[11][12] However, even with these, co-solvents or other techniques are typically required for robust and scalable dissolution.
Part 2: Advanced Troubleshooting & Experimental Protocols
When simple methods fail, a more systematic approach is required. This section provides detailed workflows to rationally select solvent systems and overcome persistent solubility issues.
Core Concept: "Like Dissolves Like" Quantified with Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters (HSP).[13] Every molecule (solvent or polymer) is assigned three parameters which represent the energy of different intermolecular forces:
-
δD: Dispersion forces (from van der Waals interactions)
-
δP: Polar forces (from dipole moments)
-
δH: Hydrogen bonding forces
Two substances are likely to be soluble in one another if their HSP values are similar.[11][14] The distance (Ra) between the HSP coordinates of a solvent and a polymer in "Hansen space" predicts solubility. A smaller Ra indicates a higher likelihood of dissolution.[13]
Protocol 1: Systematic Co-Solvent Screening Workflow
This protocol provides a step-by-step method for identifying an effective co-solvent system when HSP data for your specific phosphazene is unavailable.
Objective: To empirically determine a binary or ternary solvent system that dissolves the target fluorinated phosphazene at a desired concentration.
Materials:
-
Fluorinated phosphazene powder
-
Primary Solvent Candidates (e.g., DMF, DMSO, THF)
-
Co-Solvent Candidates (e.g., Acetone, Acetonitrile, Isopropanol, Toluene)
-
Array of small, sealable glass vials (e.g., 4 mL)
-
Magnetic stir plate and small stir bars
-
Vortex mixer
-
Warming plate or oil bath
Methodology:
-
Establish a Baseline: In three separate vials, attempt to dissolve a known amount of your phosphazene (e.g., 10 mg) in 1 mL of each primary solvent candidate (DMF, DMSO, THF) at room temperature with stirring. Observe after 1 hour. This confirms the initial insolubility.
-
Prepare Co-Solvent Ratios: For the most promising primary solvent from Step 1 (e.g., the one that caused some swelling), prepare a series of co-solvent blends. For example, using DMF as the primary and Acetone as the co-solvent, prepare 1 mL total volume mixtures in vials with the following ratios (DMF:Acetone): 9:1, 8:2, 7:3, 6:4, 5:5.
-
Test Solubility in Blends: Add the same amount of phosphazene (10 mg) to each of the co-solvent blend vials.
-
Agitate and Observe:
-
Seal the vials tightly.
-
Vortex each vial for 30 seconds to ensure the powder is well-wetted.
-
Place the vials on a stir plate and stir for 4-6 hours at room temperature.
-
Observe for clarity. Note any vials that show partial or full dissolution.
-
-
Introduce Temperature (If Necessary): If no blend works at room temperature, gently warm the array of vials to 40-50°C using a warming plate. Continue stirring for another 2-4 hours. Caution: Ensure vials are properly sealed to avoid solvent evaporation and pressure buildup.
-
Evaluate Stability: For any blends that successfully dissolve the polymer, remove them from heat and let them stand at room temperature for 24 hours. A stable solution will remain clear, while an unstable one may become cloudy or show precipitation.
-
Iterate: If the first co-solvent is unsuccessful, repeat steps 2-6 with other co-solvent candidates.
Visualization: Troubleshooting Workflow
The following diagram outlines the decision-making process for addressing solubility issues.
Caption: A decision workflow for selecting a solubilization strategy.
Data Presentation: Solvent Properties
The table below lists common solvents and their relevant properties. When using HSP, the goal is to match the solvent's parameters (or the weighted average of a blend) to those of the polymer.
| Solvent | Polarity Index | Boiling Point (°C) | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) |
| Non-Polar | |||||
| n-Hexane | 0.1 | 69 | 14.9 | 0.0 | 0.0 |
| Toluene | 2.4 | 111 | 18.0 | 1.4 | 2.0 |
| Polar Aprotic | |||||
| Tetrahydrofuran (THF) | 4.0 | 66 | 16.8 | 5.7 | 8.0 |
| Acetone | 5.1 | 56 | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 5.8 | 82 | 15.3 | 18.0 | 6.1 |
| N,N-Dimethylformamide (DMF) | 6.4 | 153 | 17.4 | 13.7 | 11.3 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | 18.4 | 16.4 | 10.2 |
| Polar Protic | |||||
| Isopropanol | 3.9 | 82 | 15.8 | 6.1 | 16.4 |
| Methanol | 5.1 | 65 | 14.7 | 12.3 | 22.3 |
Source: Data compiled from various chemical supplier databases and HSP literature.[14][15]
Advanced Topic: The Role of Surfactants and Additives
For exceptionally difficult-to-dissolve systems, surfactants can be employed. While traditionally used in aqueous systems, specialized non-ionic or fluorinated surfactants can act as "compatibilizers" in organic media.[16][17][18] Semifluorinated block copolymers, for instance, can form micellar structures in solution with a "fluorous core" capable of encapsulating and solubilizing highly fluorinated molecules.[4] This approach is common in drug delivery but can be adapted for material science applications. The selection of a surfactant should be done carefully, as it will remain in the final formulation and may affect downstream applications.
Visualization: Solvent-Solute Interaction Model
This diagram illustrates the concept of co-solvency at a molecular level.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. iris.unive.it [iris.unive.it]
- 4. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polytetrafluoroethylene - Wikipedia [en.wikipedia.org]
- 6. Effect of hydro-oleophobic perfluorocarbon chain on interfacial behavior and mechanism of perfluorooctane sulfonate in oil-water mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. High temperature behavior of poly[bis(2,2,2-trifluoroethoxy)phosphazene] [pascal-francis.inist.fr]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. JP6159767B2 - Method for dissolving fluoropolymer - Google Patents [patents.google.com]
- 13. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 14. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 15. kinampark.com [kinampark.com]
- 16. US7659329B2 - Removing fluorosurfactant from aqueous fluoropolymer dispersions using monodisperse ion exchange resin - Google Patents [patents.google.com]
- 17. WO2021070159A1 - Process for preparing fluoropolymers and fluoroelastomers in presence of a non fluorinated sulfonate type hydrocarbon containing surfactant thereof - Google Patents [patents.google.com]
- 18. m.youtube.com [m.youtube.com]
Improving the stability of Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine calibration standards.
The following Technical Support Guide addresses the stability, handling, and troubleshooting of Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene (CAS 3830-74-8), a critical high-mass calibration standard for ESI-MS and other mass spectrometry techniques.
Status: Operational | Topic: Stability & Optimization | Role: Senior Application Scientist
Executive Technical Overview
Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene (often referred to as a component of "Ultramark" mixtures or as a standalone calibrant) is a fluorinated cyclic phosphazene derivative. Its high molecular weight (
However, users frequently report signal suppression, mass drift, and "ghost" peaks . These issues rarely stem from the molecule's intrinsic instability but rather from improper solvation, surface adsorption, and hydrolysis-induced degradation during storage.
Critical Stability & Storage Protocols
Q: Why is my calibration signal decreasing over time despite storing the solution at 4°C?
A: The decline is likely due to hydrophobic adsorption or precipitation , not thermal degradation.
-
Mechanism: This compound is highly fluorinated and hydrophobic. In polar organic solvents (like pure Methanol), it has limited long-term solubility. Over time, it will adsorb onto the walls of polypropylene (PP) tubes or precipitate if the temperature drops too low without a solubilizing agent.
-
Corrective Action:
-
Solvent System: Do not use 100% Methanol. Use a mixture of Acetonitrile (ACN) / Methanol / Isopropanol (IPA) (e.g., 50:25:25). The ACN/IPA component stabilizes the fluorinated structure in solution.
-
Container Material: Store stock solutions in amber borosilicate glass vials with PTFE-lined caps. Avoid low-density polyethylene (LDPE) as fluorinated compounds can adsorb to the plastic matrix.
-
Temperature: Store concentrated stocks (1 mg/mL) at -20°C . Working standards (diluted) should be kept at room temperature and discarded after 1 week.
-
Q: Can I use water in my calibration mix to match my mobile phase?
A: Strictly minimize water content in the storage stock.
-
Risk: While the cyclic phosphazene core (
) is relatively robust, the pendant fluoroalkoxy groups can undergo slow hydrolysis in the presence of acidic water, leading to the formation of degradation products (e.g., loss of a side chain, appearing as [M - sidechain + OH] peaks). -
Protocol: Prepare stocks in anhydrous organic solvents. Only introduce water (if necessary for ionization) at the moment of dilution or via a T-junction infusion, not in the long-term storage vial.
Troubleshooting Guide: Diagnostics & Solutions
Scenario A: "Ghost Peaks" & Memory Effects
User Report: “I see the calibrant peaks in my sample runs even after flushing the line.”
-
Root Cause: Fluorinated phosphazenes are "sticky" and accumulate in PTFE tubing and the ESI spray shield.
-
Solution:
-
Wash Protocol: Implement a "sawtooth" wash method. Alternate between 100% Isopropanol and 100% Acetonitrile (5 cycles). IPA is superior for solubilizing fluorinated residues.
-
Hardware Check: Replace PEEK tubing with stainless steel or fused silica for the infusion line if carryover persists, as PEEK can act as a reservoir for hydrophobic contaminants.
-
Scenario B: High RMS Error during Calibration
User Report: “The instrument fails calibration with RMS > 3 ppm, even though the peaks are visible.”
-
Root Cause: Isobaric interference or degradation products.
-
Diagnostic: Check for "shoulder" peaks or split peaks.
-
Degradation:[1][2] Look for a peak at
(loss of one group) or +16/18 Da (oxidation/hydrolysis). -
Adducts: Ensure you are tuning on the correct adduct. Phosphazenes typically form
or depending on the solvent additives. If your method assumes protonated but your solvent has high Na+, the mass shift (2121 vs 2143) will cause calibration failure.
-
-
Solution: Refresh the calibration solution using LC-MS grade solvents and add 0.1% Formic Acid to force the
state if using positive mode.
Scenario C: Erratic Spray / Sputtering
User Report: “The signal intensity fluctuates wildly.”
-
Root Cause: Precipitation at the emitter tip due to solvent evaporation (the "salting out" effect of the heavy calibrant).
-
Solution:
-
Lower the concentration. 1 mg/mL is for stock; working solution should be < 50 µg/mL .
-
Increase the sheath gas flow slightly to prevent droplet accumulation at the tip.
-
Visualized Workflows
Figure 1: Stability & Degradation Logic
This diagram illustrates the decision matrix for diagnosing stability issues based on spectral observations.
Caption: Diagnostic logic flow for identifying the root cause of calibration failures, distinguishing between chemical degradation (hydrolysis) and physical loss (adsorption).
Figure 2: Optimized Preparation Protocol
A step-by-step workflow to ensure maximum stability of the stock solution.
Caption: Best-practice workflow for preparing Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene to prevent hydrolysis and adsorption.
Summary of Physicochemical Properties
| Property | Value | Implication for Stability |
| Molecular Formula | High F content = Extreme Hydrophobicity. | |
| Molecular Weight | ~2121.4 Da | "Salting out" risk in high-water phases. |
| Solubility | High in ACN, IPA, MeOH; Insoluble in Water | Requires organic carrier; precipitates in aqueous buffers. |
| Reactivity | Susceptible to nucleophilic attack at P-O bond | Avoid high pH (>8) and prolonged aqueous storage. |
| Adsorption | High affinity for PTFE and PP | Use Glass or PEEK; Flush system with IPA. |
References
-
PubChem. (n.d.). Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene | C42H18F72N3O6P3.[3][4][5] National Library of Medicine. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (2015). Troubleshooting Orbitrap Mass Spectrometer Calibration Issues. Retrieved February 13, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene | C42H18F72N3O6P3 | CID 2775073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene | CAS 3830-74-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Best practices for storing and handling Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine.
The following guide is designed as a specialized Technical Support Center for Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine (CAS 3830-74-8). It prioritizes the specific needs of mass spectrometry (MS) core facility managers and analytical chemists, focusing on its primary role as a high-mass calibration standard (e.g., a component of Ultramark 1621).[1]
Senior Application Scientist Desk Status: Operational | Protocol Version: 2.4[1]
Core Identity & Physicochemical Profile
Before handling, verify your analyte. This fluorinated phosphazine is engineered for extreme stability and volatility, making it ideal for MS calibration but persistent if mishandled.
| Parameter | Specification | Technical Note |
| CAS Number | 3830-74-8 | Often cited as a component of "Ultramark 1621".[2] |
| Molecular Formula | C₄₂H₁₈F₇₂N₃O₆P₃ | High fluorine content drives ionization efficiency in negative mode. |
| Molecular Weight | 2121.43 g/mol | Ideal for calibrating high m/z ranges (1000–3000 Da).[1] |
| Physical State | Viscous liquid or waxy solid | Melting point is low; often supplied as a solution. |
| Solubility | Fluorinated solvents, Acetonitrile (partial) | Critical: Poor solubility in pure water or pure methanol.[1] |
| Storage | 2–8°C (Refrigerate) | Protect from moisture to prevent slow hydrolysis of the P-N ring.[1] |
Storage & Handling Best Practices
Directive: Prevent background contamination and hydrolysis.
Storage Protocol
-
Primary Containment: Store in the original borosilicate glass or high-density polyethylene (HDPE) container. Fluorinated compounds can leach plasticizers from low-quality plastics, creating "ghost peaks" in your MS spectrum.
-
Temperature: Maintain at 2–8°C . While the C-F bonds are stable, the phosphazene core (P=N) is susceptible to nucleophilic attack (hydrolysis) over long periods if moisture is present.[1]
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if the vial is opened frequently.[1]
Handling & Safety (PPE)
-
Hazards: Causes skin (H315), eye (H319), and respiratory irritation (H335).[1][3][4]
-
Ventilation: Always handle in a fume hood. The compound is volatile enough to contaminate lab surfaces, which can lead to persistent background signals in sensitive LC-MS instruments.
-
Tools: Use glass syringes or stainless steel spatulas . Avoid disposable plastic pipettes for concentrated stock, as the fluorinated tail can strip slip agents (e.g., erucamide) from the plastic, introducing contaminants at m/z 338 and 366.[1]
Experimental Protocol: Preparation of Calibration Standards
Context: Preparing a tuning mix for ESI/FAB-MS.
Objective: Create a stable, spray-ready solution without precipitating the calibrant.
Step-by-Step Workflow:
-
Stock Solution (1 mg/mL):
-
Dissolve the neat compound in 100% Acetonitrile (ACN) or a specialized fluorinated solvent (e.g., 2,2,2-trifluoroethanol) if available.[1]
-
Note: Do not use water in the stock step.
-
Vortex for 60 seconds. Sonication is recommended if the compound is waxy.
-
-
Working Solution (Dilution):
-
Dilute the stock to 10–50 µg/mL using a solvent blend of 50:50 ACN:MeOH + 0.1% Formic Acid (for Positive Mode) or 0.1% Ammonium Fluoride (for Negative Mode).[1]
-
Critical: Avoid >20% water content in the final mix, as the hydrophobic fluorinated tails may drive the molecule to the air-liquid interface or cause precipitation.
-
-
Filtration:
-
Filter through a 0.2 µm PTFE membrane before injection. Nylon filters may bind the fluorinated compound.
-
Troubleshooting Guide (FAQ)
Direct solutions to common field issues.
Q1: I see "Ghost Peaks" of the calibrant in my blank runs days after calibration. How do I remove it?
Diagnosis: The "Sticky Fluorine" Effect. The perfluoroheptyl chains adhere strongly to stainless steel and PEEK tubing. Solution:
-
The Flush Protocol: Run a "sawtooth" gradient wash:
-
Source Cleaning: Manually clean the spray shield and capillary with 50% MeOH/50% Water . The calibrant often deposits on the ion source cone.
Q2: My calibration signal is unstable (fluctuating intensity).
Diagnosis: Solubility limit reached or phase separation. Solution:
-
Check your solvent composition. If water content >50%, the phosphazine is likely crashing out.
-
Action: Add Isopropanol (IPA) or 2,2,2-Trifluoroethanol (TFE) to the mobile phase (up to 10%) to act as a solubilizing bridge.[1]
Q3: I observe unexpected adducts (e.g., M+Na, M+K) instead of M+H.
Diagnosis: Salt contamination in the solvent or glassware. Solution:
-
Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine has a high affinity for alkali metals.[1]
-
Action: Switch to LC-MS grade solvents stored in glass. Avoid detergents (glassware washing) which are rich in Sodium.[1] Use plastic-free pipette tips if possible.
Q4: The mass accuracy is drifting at high m/z (>2000).
Diagnosis: Thermal degradation of the calibrant inside the source. Solution:
-
Lower the Desolvation Temperature . Fluorinated phosphazines are thermally robust but can degrade at extremely high source temps (>450°C), leading to loss of the fluorinated arms.[1]
-
Target Temp: 250–350°C .
Visualization: Calibration & Troubleshooting Logic
The following diagram illustrates the decision logic for handling signal issues during mass spec calibration with this compound.
Caption: Decision tree for diagnosing signal instability and contamination issues during MS calibration.
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 136580840: Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene.[1] Retrieved from [Link]
-
Agilent Technologies. (2023).[1] ESI Tuning Mix Certificate of Analysis (Ultramark 1621 Component). Retrieved from [Link]
Sources
- 1. Hexakis(1H,1H,9H-perfluorononyloxy)phosphazene | C54H18F96N3O6P3 | CID 45075663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HEXAKIS(1H,1H,7H-PERFLUOROHEPTOXY)PHOSPHAZINE | 3830-74-8 [chemicalbook.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Hexakis(1H,1H-perfluorooctyloxy)phosphazene | C48H12F90N3O6P3 | CID 2775075 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A comparative study of the tribological properties of different fluorinated phosphazenes.
Content Type: Technical Comparison Guide Audience: Materials Scientists, Tribologists, and R&D Engineers Focus: X-1P, X-100, and Ionic Liquid Derivatives vs. PFPE (Z-DOL)
Executive Summary: The Phosphazene Advantage
In the domain of micro-electro-mechanical systems (MEMS) and magnetic recording media (HDD), traditional perfluoropolyethers (PFPEs like Z-DOL) are reaching their thermal and tribological limits. Fluorinated phosphazenes have emerged as a superior alternative, offering higher thermal stability (>300°C), lower volatility, and unique "self-repairing" tribochemical mechanisms.
This guide compares the three dominant classes of phosphazene-based lubricants:
-
Cyclic Aryloxy Phosphazenes (e.g., X-1P, X-100): The industry standard for HDD additives.
-
Ionic Liquid (IL) Phosphazenes: Emerging candidates for vacuum and high-load applications.
-
Linear Polyphosphazenes: High-viscosity variants for specific damping applications.
Chemical Architecture & Material Selection
The tribological success of phosphazenes lies in their P=N backbone protected by fluorinated pendant groups. The choice of pendant group dictates the lubricant's phase (liquid/solid), solubility, and bonding affinity.
| Class | Representative Compound | Chemical Structure Features | Key Advantage |
| Cyclic Aryloxy | X-1P | Cyclotriphosphazene ring with 4-fluorophenoxy and 3-trifluoromethylphenoxy groups.[1] | Thermal Stability: Resists catalytic decomposition better than linear PFPEs. |
| Cyclic Modified | X-100 | Similar to X-1P but optimized side chains for solubility. | Miscibility: Higher solubility in Z-DOL; reduces phase separation issues. |
| Ionic Liquid | Pzq-NTf2 | Quaternized phosphazene cation with bistriflimide anion. | Conductivity & Load: Prevents electrostatic discharge; supports higher Hertzian loads. |
Experimental Methodology: Self-Validating Protocols
To objectively compare these materials, we utilize a Ball-on-Disk tribometer protocol designed to eliminate environmental variables.
Protocol A: Controlled Environment Ball-on-Disk Testing
-
Objective: Measure Coefficient of Friction (COF) and Wear Rate under boundary lubrication.
-
Standard: ASTM G99 (Modified for thin films).
Step-by-Step Workflow:
-
Substrate Preparation:
-
Use Si(100) wafers coated with 5 nm amorphous nitrogenated carbon (CNx).
-
Cleaning: Sonicate in n-hexane (10 min)
acetone (10 min) UV-Ozone treatment (20 min) to remove organic contaminants.
-
-
Lubricant Deposition (Dip Coating):
-
Prepare 0.1 wt% solutions of X-1P, X-100, and Z-DOL in hydrofluoroether (HFE) solvent.
-
Withdrawal Speed: Control at 1.0 mm/s to achieve a uniform 1.5–2.0 nm film thickness.
-
Validation: Measure thickness using Ellipsometry or X-ray Reflectivity (XRR) before testing.
-
-
Tribo-Testing:
-
Counterface: 4 mm diameter Al₂O₂-TiC ball (mimicking HDD slider material).
-
Load: 10–20 mN (simulating light load MEMS/HDD contact).
-
Speed: 0.05 m/s (low speed to ensure boundary regime).
-
Environment: Controlled humidity (RH < 5% for dry, RH 80% for wet) at 25°C.
-
-
Data Acquisition:
-
Record friction force (
) at 1 kHz. Calculate COF ( ). -
Failure Criterion: Sharp rise in COF > 0.3 indicates film rupture.
-
Comparative Performance Analysis
The following data synthesizes results from multiple tribological studies comparing X-1P type phosphazenes against the industry standard Z-DOL.
Friction and Stiction Performance
Key Insight: While Z-DOL performs adequately in dry conditions, Phosphazenes (X-1P/X-100) excel in high-humidity environments where Z-DOL tends to increase stiction (capillary adhesion).
| Metric | Z-DOL (PFPE) | X-1P (Cyclic) | X-100 (Cyclic) | Phosphazene IL |
| COF (Dry Air) | 0.15 – 0.18 | 0.12 – 0.15 | 0.11 – 0.14 | 0.06 – 0.09 |
| COF (80% RH) | > 0.40 (High Stiction) | 0.18 – 0.22 | 0.16 – 0.20 | 0.10 – 0.12 |
| Thermal Decomp. | ~280°C (Catalytic) | > 318°C | > 300°C | > 350°C |
| Bonded Ratio | Low (< 20% mobile) | High (Chemisorbs) | Moderate | High (Ionic) |
-
Analysis: X-1P and X-100 show a 30-40% reduction in stiction compared to Z-DOL in humid environments. This is attributed to the hydrophobic aromatic rings preventing water meniscus formation at the interface.
-
Ionic Liquids: The IL derivatives show the lowest COF (<0.1) due to the formation of a layered, ordered fluid structure under shear, acting like "liquid crystals."
Thermal Stability & Degradation
In Heat-Assisted Magnetic Recording (HAMR) applications, local temperatures exceed 400°C.
-
Z-DOL Failure: Decomposes via catalytic reaction with Lewis acid sites (e.g., Al₂O₃ on sliders), releasing HF gas.
-
Phosphazene Resilience: The P=N ring is chemically inert to Lewis acids. Decomposition occurs only in the organic side chains at much higher temperatures, preventing catastrophic failure.
Mechanism of Action: Tribochemical Layer Formation[2]
Unlike inert PFPEs, fluorinated phosphazenes are "pro-active" lubricants. Under high shear and asperity contact, they undergo a controlled tribochemical reaction to form a protective solid film.
Mechanistic Pathway (Graphviz Diagram)
Figure 1: Tribochemical activation pathway of phosphazene lubricants. The molecule acts as a precursor, reacting at high-stress points to form a hard, passivating layer (FeF₂/Phosphates) that prevents metal-metal contact.
Synthesis & Formulation Notes
For researchers formulating these lubricants, purity and solubility are critical.
-
Synthesis of X-1P Type:
-
Precursor: Hexachlorocyclotriphosphazene
.[2] -
Reaction: Nucleophilic substitution with sodium trifluoroethoxide or fluorophenoxides in THF/diglyme.
-
Purification: Must remove all traces of NaCl byproduct and unreacted P-Cl bonds, as chlorine residues accelerate corrosion.
-
-
Blending with Z-DOL:
-
X-1P is often used as an additive (1-5 wt%) .
-
Issue: X-1P has limited solubility in pure PFPE.[3]
-
Solution: Use X-100 , which has modified alkoxy chains to match the solubility parameter of the PFPE backbone, ensuring a homogeneous phase.
-
Conclusion & Recommendations
-
For Standard HDD/MEMS: X-1P remains the robust choice as an additive to Z-DOL to extend thermal life and reduce humidity sensitivity.
-
For Extreme Vacuum/Load: Switch to Phosphazene Ionic Liquids . Their negligible vapor pressure and ability to carry load without seizing make them superior to neutral phosphazenes.
-
For Formulation: If phase separation is observed with X-1P, substitute with X-100 to improve miscibility without sacrificing thermal stability.
References
-
Tribological Performance of X-1P vs Z-DOL: Comparison of Cyclic Phosphazenes and PFPEs in Magnetic Media.
-
Ionic Liquid Phosphazenes: Synthesis and Tribology of Phosphazene-Based Ionic Liquids.
-
Mechanism of Lubrication: Tribochemical film formation of fluorinated phosphazenes.
-
X-1P as an Additive: Study of phosphazene-type additives (X-100, X-1P) in Z-DOL.
-
Thermal Stability Data: Thermal Decomposition of Polyphosphazenes.
Sources
A Senior Application Scientist's Guide to the Purity Assessment and Quality Control of Commercially Available Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine
For researchers, scientists, and drug development professionals, the purity of specialized reagents is not a matter of trivial concern; it is the bedrock of reliable and reproducible experimental outcomes. Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine, a highly fluorinated phosphazene derivative, is a critical component in advanced applications, notably as a high-mass calibrant in mass spectrometry and as a performance-enhancing additive in polymer formulations.[1][2] Its efficacy in these roles is directly correlated with its purity. This guide provides an in-depth technical framework for the purity assessment and quality control of commercially available Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine, offering a comparative analysis of its performance against common alternatives and detailing the experimental protocols necessary for its rigorous evaluation.
The Imperative of Purity: Why It Matters
The unique properties of Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine, including its high molecular weight (2121.43 g/mol ), thermal stability, and chemical inertness, are conferred by its precise molecular structure.[3] However, the synthesis of this complex molecule, typically involving the nucleophilic substitution of hexachlorocyclotriphosphazene with 1H,1H,7H-perfluoroheptan-1-ol, can lead to a variety of impurities.[4][5] These impurities can significantly compromise its performance in critical applications.
In mass spectrometry , the presence of lower molecular weight, incompletely substituted phosphazenes or other contaminants can introduce interfering peaks, leading to inaccurate mass assignments and a convoluted baseline. For high-resolution instruments, a clean, well-defined series of high-mass ions is essential for accurate calibration across a broad mass range.[2]
In polymer science , where phosphazenes are employed to enhance thermal stability and flame retardancy, impurities can act as plasticizers, lowering the glass transition temperature, or as initiators for degradation, undermining the very properties the additive is meant to improve.[6][7]
Therefore, a robust quality control regimen is not merely advisable; it is a prerequisite for the successful application of this advanced material.
A Multi-faceted Approach to Purity Assessment
A comprehensive evaluation of Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine purity necessitates a combination of chromatographic and spectroscopic techniques. Each method provides a unique window into the molecular composition of the material, and together they form a self-validating system for quality control.
High-Performance Liquid Chromatography (HPLC-MS)
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a cornerstone for the analysis of complex mixtures of fluorinated compounds.[8] For Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine, a reversed-phase method is optimal, leveraging the hydrophobic nature of the perfluoroheptoxy chains.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass analysis).
-
-
Column:
-
A C18 column with fluorinated stationary phases is recommended to enhance the retention and separation of fluorinated analytes. A typical dimension would be 2.1 x 100 mm, 2.7 µm particle size.
-
-
Mobile Phase:
-
A: Water with 5 mM ammonium acetate
-
B: Acetonitrile/Methanol (90:10 v/v) with 5 mM ammonium acetate
-
-
Gradient:
-
Start at 70% B, ramp to 100% B over 10 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS Detection:
-
Electrospray ionization (ESI) in positive ion mode.
-
Scan range: m/z 500-3000
-
Causality of Experimental Choices: The use of a fluorinated C18 column enhances selectivity for the highly fluorinated analyte and potential impurities. The ammonium acetate additive aids in ionization for MS detection. A gradient elution is necessary to effectively separate the target compound from potential impurities with varying degrees of fluorination and polarity.
Gas Chromatography-Mass Spectrometry (GC-MS)
While Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine itself is not sufficiently volatile for direct GC-MS analysis, this technique is invaluable for detecting lower molecular weight impurities, particularly residual starting materials such as 1H,1H,7H-perfluoroheptan-1-ol.[9]
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
-
-
Column:
-
A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
MS Detection:
-
Electron ionization (EI) at 70 eV.
-
Scan range: m/z 40-500.
-
Causality of Experimental Choices: A low-polarity column is suitable for the separation of a wide range of volatile and semi-volatile organic compounds. The temperature program is designed to elute volatile impurities like perfluoroalkanols while minimizing the thermal degradation of any co-injected higher molecular weight species.
31P Nuclear Magnetic Resonance (NMR) Spectroscopy
31P NMR is an exceptionally powerful tool for the characterization of phosphazene compounds.[10] The phosphorus nucleus is highly sensitive, and its chemical shift is exquisitely responsive to the local chemical environment. This allows for the clear differentiation of fully substituted phosphazene rings from those with residual chlorine atoms or other substituents. Quantitative 31P NMR can provide a direct measure of the purity of the target compound.[11]
-
Instrumentation:
-
NMR spectrometer operating at a 31P frequency of, for example, 202 MHz.
-
-
Solvent:
-
Acetone-d6 or CDCl3.
-
-
Acquisition Parameters:
-
Proton-decoupled 31P NMR spectrum.
-
A relaxation delay (d1) of at least 5 times the longest T1 of the phosphorus nuclei should be used for quantitative analysis.
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
-
Reference:
-
85% H3PO4 as an external standard (δ = 0 ppm).
-
Causality of Experimental Choices: Proton decoupling simplifies the spectrum by removing P-H coupling, resulting in sharp singlets for each distinct phosphorus environment. A long relaxation delay is crucial for accurate quantification, ensuring that all phosphorus nuclei have fully relaxed between pulses.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mass calibrants for positive chemical ionization-high resolution mass spectrometry (CI-HRMS) for the identification of unknown compounds using accurate mass measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ELEMENTAL CHEMISTRY: Phosphazenes [elementalchemistry.in]
- 6. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC-MS/MS methods for the determination of 52 perfluoroalkyl and polyfluoroalkyl substances in aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine: A Comprehensive Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and application of novel compounds are at the forefront of innovation. However, the lifecycle of these chemicals extends beyond their use in the laboratory. The responsible disposal of complex molecules such as Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine is a critical aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of this unique compound, grounding each recommendation in established scientific principles and regulatory guidance.
Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine, with the formidable molecular formula C42H18F72N3O6P3, presents a dual challenge for disposal due to its hybrid structure.[1][2] It is comprised of a phosphazene core, a class of organophosphorus compounds, and extensive perfluoroheptoxy side chains. This structure places it within the broader category of per- and polyfluoroalkyl substances (PFAS), often referred to as "forever chemicals" due to their environmental persistence.[3]
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough understanding of the compound's hazards is paramount. While a comprehensive toxicological profile for Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine may not be extensively documented, the known hazards of related phosphazene and perfluorinated compounds necessitate a cautious approach.
Key Hazards:
-
Skin and Eye Irritation: Similar phosphazene compounds are known to cause skin and serious eye irritation.[4][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[4][5]
-
Environmental Persistence: The perfluorinated side chains are highly resistant to degradation, posing a long-term environmental risk if not disposed of correctly.[3]
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. Must meet ANSI Z87.1 standards.[6] | To prevent contact with eyes from splashes or airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | To protect skin from direct contact and potential irritation. |
| Body Protection | Laboratory coat or chemical-resistant apron. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended. | To minimize inhalation of potentially irritating particles. |
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and prevent environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Don Appropriate PPE: Before approaching the spill, don the full complement of PPE as outlined in Table 1.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).
-
Collect and Package: Place the spilled material and any contaminated absorbent into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Wash Hands: After cleanup is complete, wash hands thoroughly with soap and water.
III. Disposal Workflow
The disposal of Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine must adhere to local, state, and federal regulations for hazardous waste. Given its classification as a perfluorinated compound, special consideration must be given to its ultimate destruction.
Caption: Disposal workflow for Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine.
Procedural Steps for Disposal:
-
Segregation and Collection: Collect waste Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine in a dedicated, properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Consult Institutional Guidelines: Always adhere to your organization's specific procedures for hazardous waste disposal. Contact your EHS department for guidance and to schedule a waste pickup.
-
High-Temperature Incineration: The U.S. Environmental Protection Agency (EPA) has identified high-temperature incineration as a potential disposal method for PFAS-containing materials.[7] The high temperatures are necessary to break the strong carbon-fluorine bonds. This should be carried out in a licensed hazardous waste incineration facility equipped with appropriate scrubbers to handle acidic gases that may be generated.
-
Hazardous Waste Landfill: If high-temperature incineration is not a viable option, disposal in a permitted hazardous waste landfill is a secondary alternative.[8] These landfills are engineered with containment systems to prevent the leaching of hazardous substances into the environment.
-
Documentation: Ensure that you receive and maintain all necessary documentation, such as waste manifests and certificates of destruction, from the disposal facility. This is crucial for regulatory compliance.
IV. The Future of Fluorinated Compound Disposal
The scientific community is actively researching more sustainable methods for the disposal of "forever chemicals." Recent developments include mechanochemical destruction processes that not only break down PFAS but also allow for the recovery and reuse of fluorine.[9][10] While these technologies are not yet widely available for routine laboratory waste disposal, they represent a promising future for a circular fluorine economy.[10]
By adhering to the rigorous disposal protocols outlined in this guide, laboratory professionals can ensure the safe and environmentally responsible management of Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine, thereby upholding their commitment to safety and sustainability in scientific research.
References
-
EPA Publishes New PFAS Destruction and Disposal Guidelines to Fight “Forever Chemicals”. ERMI - Environmental Risk Management. [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. [Link]
-
Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS | US EPA. [Link]
-
Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. [Link]
-
Memorandum for Interim Guidance on Destruction or Disposal of Materials Containing PFAS in the U.S. - acq.osd.mil. [Link]
-
Occupational Exposure Limits for 30 Organophosphate Pesticides Based on Inhibition of Red Blood Cell Acetylcholinesterase - PubMed. [Link]
-
Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams - EPA. [Link]
-
Method 8141B: Organophosphorus Compounds by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemic - EPA. [Link]
- US3024086A - Disposal of fluorine wastes - Google P
-
CAS No : 3830-74-8 | Product Name : Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene. [Link]
-
Controlling Occupational Exposure to Hazardous Drugs - OSHA. [Link]
-
Hexakis(1H,1H,3H-perfluoropropoxy)phosphazene - PubChem. [Link]
-
Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater - EPA. [Link]
-
Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals' | University of Oxford. [Link]
-
Hexakis(1H,1H-perfluoropropoxy)phosphazene | C18H12F30N3O6P3 - PubChem. [Link]
-
Respiratory Hazards in Agriculture - OSHA. [Link]
-
PFAS Destruction Method Recovers Valuable Fluorine - Lab Manager. [Link]
-
Fluorine containing phosphazene polymers | Request PDF - ResearchGate. [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene | CAS 3830-74-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. EPA Publishes New PFAS Destruction and Disposal Guidelines to Fight “Forever Chemicals” | ERMI [ermi.net]
- 4. synquestlabs.com [synquestlabs.com]
- 5. Hexakis(1H,1H,3H-perfluoropropoxy)phosphazene | C18H18F24N3O6P3 | CID 2775076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. osha.gov [osha.gov]
- 7. epa.gov [epa.gov]
- 8. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]
- 9. ox.ac.uk [ox.ac.uk]
- 10. PFAS Destruction Method Recovers Valuable Fluorine | Lab Manager [labmanager.com]
A Comprehensive Guide to Personal Protective Equipment for Handling Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine
As researchers and scientists at the forefront of drug development and chemical innovation, our commitment to safety is paramount. The handling of novel and complex molecules requires a deep understanding of their potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth information on the personal protective equipment (PPE) and procedures required for the safe handling and disposal of Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine (CAS No. 3830-74-8)[1][2]. This compound, a member of the per- and polyfluoroalkyl substances (PFAS) family, necessitates stringent safety measures due to its chemical properties and the general persistence of PFAS in the environment[3][4].
Understanding the Hazards: Why Specific PPE is Crucial
Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation[5]. The perfluorinated chains in its structure contribute to its chemical stability, which, while beneficial for some applications, also means it does not readily degrade in the environment, earning PFAS the moniker "forever chemicals"[3]. Therefore, preventing exposure is the primary objective.
Hazard Identification Summary
| Hazard Classification | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation | [5] |
| Eye Irritation | H319 | Causes serious eye irritation | [5] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [5] |
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to create a reliable barrier between the researcher and the chemical. Standard laboratory attire, including long pants and closed-toe shoes, is a prerequisite[6].
Hand Protection: Your First Line of Defense
Given that Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine is a skin irritant, selecting the appropriate gloves is critical.
-
Recommended Gloves: Nitrile gloves are a standard for general laboratory use and offer good protection against incidental contact[6]. For prolonged handling or when working with solutions, consider double-gloving to provide an additional layer of safety.
-
Expert Insight: The choice of glove material should always be cross-referenced with the solvent being used, if any. Perfluorinated compounds can sometimes permeate standard glove materials. For work involving solvents, consult a glove compatibility chart to ensure adequate protection. Always inspect gloves for any signs of degradation or punctures before and during use.
Eye and Face Protection: Shielding Against Splashes and Aerosols
The risk of serious eye irritation necessitates robust eye and face protection.
-
Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes are mandatory[7]. Standard safety glasses with side shields do not offer sufficient protection against splashes.
-
Enhanced Protection: When there is a higher risk of splashing, such as during solution preparation or transfer of larger quantities, a full face shield should be worn in addition to safety goggles[7].
Protective Clothing: Preventing Skin Contact
A lab coat is a fundamental component of laboratory PPE, but for handling powdered forms of PFAS, more comprehensive protection is warranted.
-
Standard Practice: A long-sleeved lab coat should be worn at all times[6].
-
Handling Solids: When working with the solid or powdered form of Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine, which poses an inhalation risk, a disposable, low-permeability gown or coverall (e.g., Tyvek) is recommended to prevent contamination of personal clothing[6].
Respiratory Protection: Mitigating Inhalation Risks
The potential for respiratory irritation from the powdered form of this compound is a significant concern.
-
Engineering Controls First: All work with this compound, especially in its solid form, must be conducted within a certified chemical fume hood to minimize the risk of inhalation[6][8].
-
When Respirators are Necessary: In situations where engineering controls may not be sufficient to control exposure, or during spill cleanup, respiratory protection is required. A NIOSH-approved N95 respirator is the minimum requirement for particulates. For higher-risk activities, a half-mask or full-face respirator with appropriate cartridges may be necessary[9]. A formal respiratory protection program, including fit testing, is essential when respirators are used[6].
Procedural Guidance: A Step-by-Step Approach to Safety
Donning and Doffing PPE Workflow
Properly putting on and taking off PPE is as crucial as selecting the right equipment to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing PPE to minimize exposure.
Operational Plan for Safe Handling
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Designate a specific area within a chemical fume hood for the handling of Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine.
-
Handling Solids: When weighing or transferring the solid compound, use a spatula and handle it gently to avoid creating dust. If possible, use the aqueous form of the chemical to reduce the risk of inhalation[6].
-
Handling Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Spill Response: In the event of a spill, evacuate the immediate area and follow your laboratory's established spill response procedures. For small spills, use an absorbent material appropriate for the chemical and solvent, and decontaminate the area. For larger spills, contact your institution's environmental health and safety department immediately. All materials used for spill cleanup must be disposed of as hazardous waste[6].
Disposal Plan: Managing "Forever Chemical" Waste
Due to their persistence, the disposal of PFAS-containing waste is a critical consideration. All waste generated from handling Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine must be treated as hazardous waste[6].
Step-by-Step Disposal Protocol
-
Segregation: All waste contaminated with Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazine, including contaminated PPE (gloves, disposable gowns), absorbent materials from spills, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Waste Streams:
-
Solid Waste: Collect in a durable, sealed container.
-
Liquid Waste: Collect in a compatible, sealed waste container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
-
-
Disposal Method: The primary recommended method for the disposal of PFAS waste is high-temperature incineration by a licensed hazardous waste disposal company[3][4][8]. This method has the potential to permanently eliminate the PFAS compounds[3]. Another option is disposal in a hazardous waste landfill, which contains the substances but does not destroy them[3].
-
Consultation: Always consult with your institution's environmental health and safety department to ensure compliance with all local, state, and federal regulations regarding hazardous waste disposal.
References
- Synquest Labs. Hexakis(1H,1H,7H-perfluoroheptoxy)
-
MCF Environmental Services. Guidelines for Disposing of PFAs. Available at: [Link]
-
Michigan State University Environmental Health & Safety. Per- and polyfluoroalkyl substances (PFAS). Available at: [Link]
-
U.S. Environmental Protection Agency. Incineration to Manage PFAS Waste Streams. Available at: [Link]
- U.S. Environmental Protection Agency.
-
PubChem. Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene. Available at: [Link]
- Courthouse News Service. New method destroys toxic 'forever chemicals' and recycles scarce fluoride.
- CymitQuimica.
- PubChem. Hexakis(1H,1H,9H-perfluorononyloxy)phosphazene.
- ChemicalBook. HEXAKIS(1H,1H,7H-PERFLUOROHEPTOXY)PHOSPHAZINE.
- PubChem. Hexakis(1H,1H-perfluoropropoxy)phosphazene.
- Synquest Labs. Hexakis(1H,1H-trifluoroethoxy)
- CHEMM. Personal Protective Equipment (PPE).
- YouTube.
- PubChem. Hexakis(1H,1H-perfluorooctyloxy)phosphazene.
- Defense Technical Information Center.
- PubMed Central. Managing and treating per- and polyfluoroalkyl substances (PFAS)
- Clean Water Action. 10 Things You Can Do About Toxic PFAS Chemicals.
- U.S. Department of Energy.
- GERPAC. Personal protective equipment for preparing toxic drugs.
- Environmental Health and Safety, The University of Texas at Dallas. PERSONAL PROTECTIVE EQUIPMENT FOR ENGINEERED NANOPARTICLES.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene | CAS 3830-74-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. mcfenvironmental.com [mcfenvironmental.com]
- 4. epa.gov [epa.gov]
- 5. Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene | C42H18F72N3O6P3 | CID 2775073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PFAS | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 7. synquestlabs.com [synquestlabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. safety.fsu.edu [safety.fsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
